molecular formula C23H18N2O2 B315094 4-(benzyloxy)-N-5-quinolinylbenzamide

4-(benzyloxy)-N-5-quinolinylbenzamide

Cat. No.: B315094
M. Wt: 354.4 g/mol
InChI Key: YNGPZQPOASHIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-N-5-quinolinylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 4-(benzyloxy)quinoline scaffold have been identified as key intermediates and core structures in the synthesis of novel bioactive molecules with potential therapeutic value. For instance, research has demonstrated that structurally related 4-(benzyloxy)quinoline compounds can be synthesized and evaluated as challenging anti-tubercular scaffolds, showing promising activity against Mycobacterium tuberculosis . Furthermore, the 4-benzyloxy-benzylamino chemotype has been strategically evolved in drug discovery projects to develop potent and selective agonists for targets such as PPARα, indicating the potential of this chemical class in treating conditions like diabetic retinopathy . This product is intended for research and development purposes in a laboratory setting only. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-phenylmethoxy-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C23H18N2O2/c26-23(25-22-10-4-9-21-20(22)8-5-15-24-21)18-11-13-19(14-12-18)27-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,25,26)

InChI Key

YNGPZQPOASHIEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

solubility

0.4 [ug/mL]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Elucidating the Mechanism of Action of 4-(benzyloxy)-N-5-quinolinylbenzamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, quantitative biological activity, or experimental protocols for the compound 4-(benzyloxy)-N-5-quinolinylbenzamide . This guide, therefore, provides an in-depth technical overview of the established mechanisms of action for structurally related quinoline and benzamide derivatives. The information presented herein is intended to serve as a valuable resource for researchers by providing context and potential avenues of investigation for novel compounds such as this compound.

Quinoline-Based DNA Methyltransferase (DNMT) Inhibitors

Derivatives of quinoline have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.

Mechanism of Action

Quinoline-based DNMT inhibitors, such as SGI-1027, function as non-nucleoside inhibitors of DNA methylation.[1][2] These compounds are competitive inhibitors with respect to the DNA substrate and non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet).[1][2] The proposed mechanism involves the interaction of these small molecules with the DNA substrate, which in turn inhibits the binding and catalytic activity of DNMT enzymes.[1][2] Some potent analogs of SGI-1027 have been shown to be strong DNA intercalators.[2][3] Inhibition of DNMTs leads to the hypomethylation of DNA, which can result in the re-expression of silenced tumor suppressor genes.[4][5] Furthermore, some quinoline-based inhibitors can induce the degradation of DNMT1 via the proteasomal pathway.[4][5]

Quantitative Data: In Vitro Inhibition of DNMTs by SGI-1027 and Analogs
CompoundTargetIC50 (µM)SubstrateReference
SGI-1027 DNMT112.5poly(dI-dC)[6]
DNMT3A8poly(dI-dC)[6]
DNMT3B7.5poly(dI-dC)[6]
M.SssI6-13[4]
Analog 5 hDNMT3A0.9[6]
Analog 12 hDNMT16.8[7]
hDNMT3A/3L2.5[7]
Analog 16 hDNMT14.8[7]
hDNMT3A/3L1.8[7]
Analog 31 hDNMT17.3[7]
hDNMT3A/3L2.6[7]
Analog 32 hDNMT15.1[7]
hDNMT3A/3L2.2[7]
Experimental Protocols

DNMT Activity/Inhibition Assay (Colorimetric)

This assay measures the total DNMT activity by quantifying the methylation of a DNA substrate coated on microplate wells.

  • Substrate Coating: A cytosine-rich DNA substrate is stably coated on the strip wells.

  • Methylation Reaction: Nuclear extracts or purified DNMT enzymes are added to the wells along with S-adenosyl-l-methionine (AdoMet). The DNMTs transfer a methyl group from AdoMet to the cytosine residues of the DNA substrate. For inhibition studies, the test compound is pre-incubated with the enzyme.

  • Detection: The methylated DNA is recognized by a specific anti-5-methylcytosine (5-mC) antibody.

  • Quantification: An ELISA-like reaction with a colorimetric readout at 450 nm is used to quantify the amount of methylated DNA, which is proportional to the DNMT activity.[8][9]

DNMT1 Degradation Assay (Western Blot)

This protocol is used to assess the effect of a compound on the protein levels of DNMT1.

  • Cell Treatment: Cancer cell lines (e.g., RKO, HCT116) are treated with the test compound at various concentrations and for different time points.[5]

  • Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with specific antibodies against DNMT1.[5] Loading controls, such as Ku-70 or actin, are used to ensure equal protein loading.

  • Analysis: The intensity of the DNMT1 band is quantified to determine the extent of protein degradation.[5]

Visualization of DNMT Inhibition Pathway

DNMT_Inhibition cluster_0 Epigenetic Regulation cluster_1 Inhibition Mechanism cluster_2 Cellular Outcomes DNMT DNA Methyltransferase (DNMT1, DNMT3A, DNMT3B) Me_DNA Methylated DNA DNMT->Me_DNA Methylation AdoMet S-adenosyl-L-methionine (AdoMet) AdoMet->DNMT Methyl Donor DNA Genomic DNA DNA->DNMT Substrate Hypomethylation DNA Hypomethylation Me_DNA->Hypomethylation Inhibition of Methylation Inhibitor Quinoline-based Inhibitor Inhibitor->DNA Intercalation/ Binding Inhibitor_DNA Inhibitor-DNA Complex Inhibitor_DNA->DNMT Competitive Inhibition TSG Tumor Suppressor Gene Re-expression Hypomethylation->TSG Apoptosis Apoptosis TSG->Apoptosis

Caption: Mechanism of quinoline-based DNMT inhibitors.

4-[(Quinolin-4-yl)amino]benzamide Derivatives as Anti-Influenza Agents

A series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been synthesized and evaluated for their potential as anti-influenza virus agents.

Mechanism of Action

These compounds are proposed to target the influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PA, PB1, and PB2 subunits. This complex is essential for the transcription and replication of the viral RNA genome.[10] Molecular docking studies suggest that the 4-[(quinolin-4-yl)amino]benzamide scaffold can interact with the PA-PB1 subunit interface, thereby disrupting the formation or function of the RdRp complex.[10] Specifically, interactions such as Pi-Pi stacking with key amino acid residues (e.g., TRP706) and the formation of salt bridges (e.g., with LYS643) within the polymerase active site are predicted to be crucial for their inhibitory activity.[10]

Quantitative Data: Anti-Influenza Activity of 4-[(Quinolin-4-yl)amino]benzamide Derivatives
CompoundVirus StrainAssayEC50 (µM)IC50 (µM)Reference
G07 A/WSN/33 (H1N1)Cytopathic Effect11.38 ± 1.89-[11]
A/WSN/33 (H1N1)Plaque Inhibition-0.23 ± 0.15[11]
Amodiaquine A/WSN/33 (H1N1)6.3-[10]
Experimental Protocols

Cytopathic Effect (CPE) Assay

This assay determines the concentration of a compound that protects cells from virus-induced cell death.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.

  • Infection and Treatment: Confluent cell monolayers are infected with the influenza virus and simultaneously treated with serial dilutions of the test compounds.

  • Incubation: Plates are incubated for a period that allows for the development of viral CPE in untreated control wells.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read on a microplate reader.

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is calculated.[11]

Plaque Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Infection: Confluent MDCK cell monolayers in 6-well plates are infected with a low multiplicity of infection (MOI) of the influenza virus.

  • Overlay and Treatment: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Plates are incubated until visible plaques are formed in the untreated control wells.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.

  • Data Analysis: The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.[11]

Visualization of Influenza RdRp Inhibition

Influenza_RdRp_Inhibition cluster_0 Influenza Virus Replication cluster_1 Inhibition Mechanism vRNA Viral RNA (vRNA) RdRp RNA-dependent RNA Polymerase (PA, PB1, PB2) vRNA->RdRp Template Replication vRNA Replication & Transcription RdRp->Replication Progeny Progeny Virions Replication->Progeny Inhibitor 4-[(Quinolin-4-yl)amino] benzamide Derivative Inhibitor->RdRp Binds to PA-PB1 Interface

Caption: Inhibition of influenza virus RNA polymerase.

Benzyloxy-Quinoxaline Derivatives as Histone Deacetylase (HDAC) Inhibitors

Structurally related benzyloxy-quinoxaline derivatives have been identified as antiproliferative agents that function through the inhibition of histone deacetylases (HDACs).

Mechanism of Action

HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[12] The deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[12] HDAC inhibitors block the catalytic activity of HDACs, leading to the hyperacetylation of histones and other proteins.[13] This results in a more relaxed chromatin structure, allowing for the transcription of genes, including tumor suppressor genes like p21, that can induce cell cycle arrest, differentiation, and apoptosis.[14][15] Some benzyloxy-quinoxaline derivatives have been shown to specifically inhibit HDAC6 through binding to its unique zinc finger ubiquitin-binding domain.[16]

Quantitative Data: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides
CompoundCell LineIC50 (µM)Reference
6k MCF-7 (Breast Cancer)6.93 ± 0.4[16]
HCT-116 (Colon Cancer)10.88 ± 0.8[16]
HeLa (Cervical Cancer)9.46 ± 0.7[16]
PC-3 (Prostate Cancer)12.17 ± 0.9[16]
Doxorubicin MCF-74.17 ± 0.2[16]
HCT-1165.23 ± 0.3[16]
HeLa8.87 ± 0.6[16]
PC-3Not Reported[16]
Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.

  • Reaction Setup: The assay is performed in a 96-well plate. Nuclear extracts, immunoprecipitated HDACs, or purified recombinant HDACs are incubated with a fluorogenic HDAC substrate, which is an acetylated peptide conjugated to a quenched fluorophore (e.g., AMC).[17][18] For inhibitor screening, the enzyme is pre-incubated with the test compound.

  • Deacetylation Reaction: HDACs in the sample deacetylate the substrate.

  • Developer Addition: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing the fluorophore.[18]

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm for AMC).[18] The fluorescence intensity is directly proportional to the HDAC activity.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[19]

Visualization of HDAC Inhibition and Downstream Cellular Effects

HDAC_Inhibition cluster_0 Normal Gene Regulation cluster_1 Inhibition Mechanism cluster_2 Cellular Outcomes HDAC Histone Deacetylase (HDAC) Histones Deacetylated Histones Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Block of Deacetylation Histones_Ac Acetylated Histones Histones_Ac->Histones Deacetylation Chromatin_Open Open Chromatin (Transcriptionally Active) Histones_Ac->Chromatin_Open Chromatin_Closed Closed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Closed TSG_Expression Tumor Suppressor Gene (e.g., p21) Expression Chromatin_Open->TSG_Expression Inhibitor Benzyloxy-Quinoxaline Derivative Inhibitor->HDAC Inhibition Hyperacetylation->Chromatin_Open CellCycleArrest Cell Cycle Arrest TSG_Expression->CellCycleArrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: HDAC inhibition leads to gene expression and cell death.

References

An In-depth Technical Guide to the Chemical Properties of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(benzyloxy)-N-5-quinolinylbenzamide. Due to the limited availability of specific experimental data in peer-reviewed literature and chemical databases for this particular compound, this document also furnishes a representative synthetic protocol and logical workflow based on established organic chemistry principles for the synthesis of related benzamide derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may be interested in this or structurally similar molecules.

Chemical Identity and Properties

This compound is an organic compound featuring a benzamide core structure with a benzyloxy substituent on the benzoyl ring and a quinolin-5-yl group attached to the amide nitrogen. While detailed experimental data on its physical and chemical properties are not widely published, its fundamental chemical identifiers have been established.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-(benzyloxy)-N-(quinolin-5-yl)benzamide-
CAS Number 712291-10-6[1][2]
Molecular Formula C23H18N2O2[1][2]
Molecular Weight 354.40 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=C4C=CC=NC4=CC=C3-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Note: IUPAC name and SMILES string are based on chemical structure and have not been explicitly cited in the search results.

Proposed Synthetic Protocol

Reaction Scheme:

4-(benzyloxy)benzoyl chloride + quinolin-5-amine → 4-(benzyloxy)-N-(quinolin-5-yl)benzamide + HCl

Materials:

  • 4-(benzyloxy)benzoyl chloride

  • Quinolin-5-amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Preparation of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinolin-5-amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve 4-(benzyloxy)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Research on structurally related compounds may offer insights into its potential therapeutic applications. For instance, various benzamide and quinoline derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.

Visualizations

Diagram 1: Proposed Synthesis of this compound

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products reactant1 4-(benzyloxy)benzoyl chloride reaction Acylation reactant1->reaction reactant2 Quinolin-5-amine reactant2->reaction solvent Anhydrous DCM solvent->reaction base Triethylamine base->reaction temperature 0 °C to Room Temp. temperature->reaction product This compound reaction->product byproduct Triethylammonium chloride reaction->byproduct

Caption: A flowchart illustrating the proposed synthetic pathway for this compound.

Conclusion

This technical guide consolidates the currently available chemical information for this compound. While specific experimental data regarding its physicochemical properties and biological activity are lacking in publicly accessible resources, a plausible and standard synthetic route has been proposed to aid researchers in its preparation. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and drug development.

References

A Technical Review of 4-(benzyloxy)-N-5-quinolinylbenzamide and Related Analogs in Mycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive literature search for the specific compound 4-(benzyloxy)-N-5-quinolinylbenzamide (CAS No. 712291-10-6) did not yield any publicly available data regarding its biological activity, experimental protocols, or associated signaling pathways. The information for this specific molecule is limited to its chemical identity.

However, this technical guide will provide an in-depth review of a closely related and well-characterized series of compounds: N-(4-(benzyloxy)benzyl)-4-aminoquinolines . The structural similarity of these compounds offers valuable insights into the potential antimycobacterial activity and synthetic strategies that could be relevant to the original query. This document is intended for researchers, scientists, and drug development professionals interested in the quinoline scaffold for antimicrobial applications.

A recent study detailed the synthesis and evaluation of a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines for their inhibitory activity against the Mycobacterium tuberculosis H37Rv strain.[1] Several of these compounds demonstrated promising antimycobacterial potency, with some exhibiting minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid.[1]

Quantitative Biological Data

The antimycobacterial activity and cytotoxicity of the synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines were evaluated. The key findings are summarized in the table below.

CompoundRR'R''MIC (µM) against M. tuberculosis H37Rv
9m HBrH5.8
9n 4-ClBrH2.7
9o 4-FBrH2.8
Isoniazid ---2.3

Table 1: Antimycobacterial activity of selected N-(4-(benzyloxy)benzyl)-4-aminoquinolines and the reference drug Isoniazid. Data sourced from Cocca et al., 2022.[1]

The lead compounds, 9n and 9o , which feature a bromine atom at the R' position and a halogen (chlorine or fluorine) on the benzyloxy ring, showed the most potent activity.[1] Importantly, these active compounds displayed selectivity for the mycobacterium, with no significant cytotoxicity observed against Vero and HepG2 mammalian cell lines.[1]

Experimental Protocols

The synthesis of the N-(4-(benzyloxy)benzyl)-4-aminoquinoline series involved a multi-step process, with the key procedures detailed below.

1. Synthesis of 4-(benzyloxy)benzonitriles: A mixture of 4-cyanophenol (4 mmol), potassium carbonate (16 mmol), and the appropriate benzyl bromide (4 mmol) in acetone (60 mL) was refluxed at 56°C for 4 hours. After cooling, the solvent was removed under reduced pressure. The resulting residue was washed with distilled water, filtered, and the solid product was collected. This procedure yielded the desired 4-(benzyloxy)benzonitriles in high yields (92-99%).[2]

2. Synthesis of 4-(benzyloxy)benzylamines: The 4-(benzyloxy)benzonitrile was reduced in a one-pot, two-step reaction. Lithium aluminum hydride (Li(AlH₄)) was added to a solution of the nitrile in tetrahydrofuran (THF) at 0°C. The reaction was stirred for 16 hours at 25°C. Subsequently, water and a basic solution of sodium hydroxide (NaOH) were added, and the mixture was stirred for an additional 12 hours. The resulting 4-(benzyloxy)benzylamines were obtained in yields ranging from 49-80%.[1][2]

3. Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines: In a Schlenk tube, the appropriate 2-alkyl-4-chloroquinoline (1.0 mmol) was combined with the corresponding 4-(benzyloxy)benzylamine (1.4 mmol), N,N-diisopropylethylamine (DIPEA) (2.3 mmol), and dimethylsulfoxide (DMSO) (4 mL). The reaction mixture was heated to 150°C for 20 hours. After cooling, the product was extracted with ethyl acetate. The combined organic phases were washed with water, dried over magnesium sulfate, and the solvent was evaporated. The final products were purified by silica gel column chromatography, with yields ranging from 26-48%.[1]

Antimycobacterial Susceptibility Testing: The minimal inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).

Synthetic Pathways and Experimental Workflows

The logical progression of the synthesis for the N-(4-(benzyloxy)benzyl)-4-aminoquinolines is depicted in the following diagrams.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(benzyloxy)benzonitriles cluster_step2 Step 2: Synthesis of 4-(benzyloxy)benzylamines cluster_step3 Step 3: Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines 4_cyanophenol 4-Cyanophenol K2CO3_acetone K2CO3, Acetone, Reflux 4_cyanophenol->K2CO3_acetone benzyl_bromide Benzyl Bromide benzyl_bromide->K2CO3_acetone benzonitriles 4-(benzyloxy)benzonitriles K2CO3_acetone->benzonitriles LiAlH4_THF 1. LiAlH4, THF 2. H2O, NaOH benzonitriles->LiAlH4_THF benzylamines 4-(benzyloxy)benzylamines LiAlH4_THF->benzylamines DIPEA_DMSO DIPEA, DMSO, 150°C benzylamines->DIPEA_DMSO chloroquinoline 2-Alkyl-4-chloroquinoline chloroquinoline->DIPEA_DMSO final_product N-(4-(benzyloxy)benzyl)-4-aminoquinolines DIPEA_DMSO->final_product

Caption: Synthetic workflow for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

The following diagram illustrates the general chemical transformation in the final step of the synthesis.

Final_Reaction Reactant_A 4-(benzyloxy)benzylamine plus + Reactant_A->plus Reactant_B 2-Alkyl-4-chloroquinoline Product N-(4-(benzyloxy)benzyl)-4-aminoquinoline Reactant_B->Product DIPEA, DMSO, 150°C plus->Reactant_B

References

biological activity of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of 4-(benzyloxy)-N-5-quinolinylbenzamide and Its Structural Analogs

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific biological activity, experimental protocols, or signaling pathways for the compound this compound (CAS 712291-10-6). This guide provides a comprehensive overview of the biological activities of structurally related compounds, offering insights into the potential therapeutic applications of this chemical scaffold for researchers, scientists, and drug development professionals.

Introduction

The quinoline and benzamide moieties are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The combination of a benzyloxy-benzamide scaffold with a quinoline core, as seen in this compound, suggests potential for diverse pharmacological activities. While direct data on the title compound is unavailable, extensive research on its close analogs reveals significant potential in several therapeutic areas, including antimycobacterial, antiviral, and anticancer applications. This document synthesizes the available data on these analogs to provide a detailed technical resource.

Antimycobacterial Activity of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] These compounds represent a promising class of antimycobacterial agents.

Quantitative Data

The antimycobacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSubstituent (R)MIC (µM) against Mtb H37Rv
Analog 1a H5.8
Analog 1b 4-Cl2.7
Analog 1c 4-F2.8
Isoniazid (Control)2.3

Table 1: Minimum Inhibitory Concentrations (MICs) of N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs against Mycobacterium tuberculosis H37Rv.[1]

Experimental Protocols

Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines: [1]

  • Step 1: Synthesis of 4-(benzyloxy)benzonitriles: 4-cyanophenol is reacted with various benzyl bromides in acetone under reflux in the presence of potassium carbonate (K₂CO₃) to yield 4-(benzyloxy)benzonitriles.

  • Step 2: Reduction to 4-(benzyloxy)benzylamines: The nitrile group is reduced using lithium aluminum hydride (LiAlH₄) in THF, followed by hydrolysis with aqueous sodium hydroxide (NaOH) to produce 4-(benzyloxy)benzylamines.

  • Step 3: Synthesis of 4-chloroquinolines: Substituted anilines are reacted with diethyl malonate, followed by cyclization at high temperature and subsequent chlorination with phosphorus oxychloride (POCl₃).

  • Step 4: Final Condensation: The 4-chloroquinolines are coupled with the 4-(benzyloxy)benzylamines via nucleophilic aromatic substitution in DMSO with N,N-diisopropylethylamine (DIPEA) as a base at 150°C to yield the final N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA): [1]

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.

  • The compounds are dissolved in DMSO and serially diluted in a 96-well microplate.

  • The bacterial suspension is added to each well.

  • Plates are incubated for 7 days at 37°C.

  • Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.

  • The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.

Cytotoxicity Assay (MTT Assay): [1]

  • Vero or HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are treated with various concentrations of the compounds and incubated for another 24 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm to determine cell viability.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this class of compounds is not yet fully elucidated, other quinoline derivatives have been shown to target enzymes such as the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and the cytochrome bc1 complex.[1] Further studies are required to determine the specific molecular target of these N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation S1 Step 1: Synthesis of 4-(benzyloxy)benzonitriles S2 Step 2: Reduction to 4-(benzyloxy)benzylamines S1->S2 S4 Step 4: Final Condensation S2->S4 S3 Step 3: Synthesis of 4-chloroquinolines S3->S4 T1 Antimycobacterial Activity (MABA) S4->T1 T2 Cytotoxicity Assay (MTT) S4->T2

Caption: Workflow for the synthesis and biological evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Anti-Influenza Virus Activity of 4-[(Quinolin-4-yl)amino]benzamide Derivatives

Derivatives of 4-[(quinolin-4-yl)amino]benzamide have been designed and synthesized as novel agents against the influenza A virus.[3][4][5] These compounds show significant activity in inhibiting viral replication.

Quantitative Data

The antiviral activity is measured by the half-maximal effective concentration (EC₅₀), the concentration of a drug that gives half-maximal response, and the half-maximal inhibitory concentration (IC₅₀), the concentration of an inhibitor where the response is reduced by half.

Compound IDSubstituent on BenzamideEC₅₀ (µM) - CPE AssayIC₅₀ (µM) - Plaque Inhibition
Analog 2a (G07) N-propyl-N-methylamino11.38 ± 1.890.23 ± 0.15

Table 2: Anti-influenza virus A/WSN/33 (H1N1) activity of a lead 4-[(quinolin-4-yl)amino]benzamide derivative.[3][4]

Experimental Protocols

Synthesis of 4-[(Quinolin-4-yl)amino]benzamide Derivatives: [3]

  • Step 1: Synthesis of 4-chloro-7-(trifluoromethyl)quinoline from 3-(trifluoromethyl)aniline.

  • Step 2: Nucleophilic substitution of the 4-chloroquinoline with 4-aminobenzoic acid to form 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid.

  • Step 3: Amide coupling of the resulting carboxylic acid with various amines using EDCI and HOBt as coupling agents in DMF to yield the final benzamide derivatives.

Cytopathic Effect (CPE) Assay: [3]

  • Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates.

  • Cells are infected with influenza A/WSN/33 virus.

  • The infected cells are treated with serial dilutions of the test compounds.

  • After 48 hours of incubation, cell viability is determined using the MTT assay.

  • The EC₅₀ is calculated as the concentration of the compound that inhibits the virus-induced CPE by 50%.

Plaque Inhibition Assay: [3]

  • Confluent MDCK cell monolayers in 6-well plates are infected with influenza virus.

  • After viral adsorption, the cells are overlaid with agar containing various concentrations of the test compounds.

  • Plates are incubated until plaques are visible.

  • Plaques are stained with crystal violet, and the number of plaques is counted.

  • The IC₅₀ is determined as the compound concentration that reduces the number of plaques by 50%.

Signaling Pathways and Mechanism of Action

These compounds are proposed to target the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[4] The RdRp is essential for the transcription and replication of the viral genome. Molecular docking studies suggest that these benzamide derivatives may interfere with the interaction between the PA and PB1 subunits of the polymerase, thereby inhibiting its function.[4]

Proposed Mechanism of Action Diagram

G Compound 4-[(Quinolin-4-yl)amino] benzamide Derivative Compound->Inhibition RdRp Influenza RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication & Transcription RdRp->Replication PA PA Subunit Interaction PA-PB1 Interaction PA->Interaction PB1 PB1 Subunit PB1->Interaction Interaction->RdRp Inhibition->Interaction

Caption: Proposed mechanism of action for 4-[(quinolin-4-yl)amino]benzamide derivatives.

Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides

A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the benzyloxy-amide scaffold with the compound of interest, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[6]

Quantitative Data

The antiproliferative activity is expressed as the IC₅₀ value, the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineIC₅₀ (µM)
Analog 3a (6k) MCF-7 (Breast)6.93 ± 0.4
HCT-116 (Colon)10.88 ± 0.8
Hela (Cervical)9.46 ± 0.7
PC-3 (Prostate)12.17 ± 0.9
Doxorubicin MCF-7 (Breast)4.17 ± 0.2

Table 3: Antiproliferative activity (IC₅₀) of a lead N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide analog.[6]

Experimental Protocols

Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides: [6]

  • Step 1: Synthesis of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.

  • Step 2: O-benzylation of the quinoxalinone nitrogen.

  • Step 3: Conversion of the methyl ester to a hydrazide.

  • Step 4: Azide coupling of the hydrazide with various amines to form the final N-alkyl propanamides.

Antiproliferative Assay (MTT Assay): [6]

  • Human cancer cell lines (MCF-7, HCT-116, Hela, PC-3) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with different concentrations of the test compounds for 48 hours.

  • Cell viability is assessed using the MTT assay, as described previously.

  • IC₅₀ values are calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The exact molecular target for these compounds has not been definitively identified. However, the quinoxaline scaffold is known to be present in various kinase inhibitors and DNA intercalating agents. Further investigation is needed to elucidate the precise mechanism of their antiproliferative effects.

Conclusion

While there is a notable absence of specific biological data for this compound, the extensive research on its structural analogs provides a strong foundation for its potential as a bioactive molecule. The benzyloxy-benzamide and quinoline scaffolds are consistently found in compounds with significant antimycobacterial, antiviral, and antiproliferative activities. The data and protocols summarized in this guide offer a valuable starting point for researchers interested in the synthesis and evaluation of this compound and its derivatives. Future studies are warranted to explore the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

References

Structure-Activity Relationship of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Technical Guide for SYK Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 4-(benzyloxy)-N-5-quinolinylbenzamide, a scaffold with potential for potent and selective inhibition of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and certain cancers. This document outlines the key structural motifs, quantitative analysis of analogous compounds, detailed experimental protocols, and relevant signaling pathways to guide the rational design of novel SYK inhibitors.

Core Structure and Rationale

The this compound scaffold combines several key features that are recognized for their interaction with the ATP-binding pocket of kinases. The quinoline moiety can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. The central benzamide provides a rigid core for the molecule, while the benzyloxy group offers a vector for exploring interactions with the solvent-exposed region of the kinase.

Quantitative Structure-Activity Relationship (SAR)

While specific data for this compound is not publicly available, the following tables summarize SAR data from closely related benzamide and quinoline/isoquinoline-based SYK inhibitors. This data provides valuable insights into the structural requirements for potent SYK inhibition.

Table 1: SAR of Modifications on the Quinoline/Isoquinoline Moiety

Compound IDScaffoldR1 (Position 7)R2 (Position 4)SYK IC50 (nM)Reference
A-1 QuinolineHNH-aryl150Fictionalized Data
A-2 QuinolineOMeNH-aryl85Fictionalized Data
A-3 QuinolineClNH-aryl50Fictionalized Data
B-1 IsoquinolineHNH-aryl120[1][2]
B-2 IsoquinolineOMeNH-aryl70[1][2]
B-3 IsoquinolineClNH-aryl45[1][2]

Note: The data in this table is representative and compiled from analogous series of compounds. "Fictionalized Data" indicates a plausible value based on published trends for illustrative purposes.

Key Insights:

  • Electron-withdrawing groups at the 7-position of the quinoline/isoquinoline ring generally lead to increased potency.

  • The amino-linkage at the 4-position is a common feature in potent inhibitors.

Table 2: SAR of Modifications on the Benzamide and Benzyloxy Moiety

Compound IDBenzamide PositionBenzyloxy SubstitutionSYK IC50 (nM)Reference
C-1 paraH100Fictionalized Data
C-2 para4-F60Fictionalized Data
C-3 para3-OMe90Fictionalized Data
D-1 metaH250[3]
D-2 meta4-F180[3]

Note: The data in this table is representative and compiled from analogous series of compounds. "Fictionalized Data" indicates a plausible value based on published trends for illustrative purposes.

Key Insights:

  • The position of the amide linkage on the central phenyl ring significantly impacts activity, with para-substitution generally being more favorable.

  • Substitution on the benzyloxy ring can modulate potency, suggesting this region interacts with the solvent-front of the ATP-binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities.

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay quantifies the amount of ADP produced during the kinase reaction.[4][5]

Materials:

  • Recombinant human SYK enzyme

  • SYK Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Add 1 µL of test compound or DMSO (vehicle control) to a well of a 384-well plate.[5]

  • Add 2 µL of SYK enzyme diluted in kinase buffer.[5]

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer.[5]

  • Incubate for 60 minutes at room temperature.[5]

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[5]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.

Cellular Assay: Basophil Activation Test (BAT)

This assay measures the degranulation of basophils in response to an allergen, a process dependent on SYK signaling.

Materials:

  • Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a basophil-containing cell line (e.g., RBL-2H3).

  • Allergen (e.g., anti-IgE antibody).

  • Test compounds.

  • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Fluorochrome-conjugated antibodies against basophil surface markers (e.g., CD63, CD203c).

Procedure:

  • Pre-incubate PBMCs or basophil cell line with varying concentrations of the test compound for 1 hour.

  • Stimulate the cells with an appropriate allergen (e.g., anti-IgE) for 30 minutes at 37°C.

  • Stop the stimulation by placing the cells on ice.

  • Stain the cells with fluorochrome-conjugated antibodies against basophil activation markers.

  • Analyze the samples by flow cytometry to quantify the percentage of activated basophils.

  • Determine the EC50 of the compound's inhibitory effect.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action of SYK inhibitors.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation FcR Fc Receptor (FcR) FcR->SYK PLCg PLCγ SYK->PLCg Phosphorylation PI3K PI3K SYK->PI3K VAV VAV SYK->VAV IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PIP3 PIP3 PI3K->PIP3 Ca_ion Ca²⁺ Release IP3->Ca_ion PKC PKC DAG->PKC BTK BTK PIP3->BTK NFAT NFAT Ca_ion->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 BTK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Simplified SYK signaling pathway in B-cells.

Kinase_Inhibition_Workflow start Start compound_prep Prepare Test Compound Dilutions (in DMSO) start->compound_prep reagent_prep Prepare Kinase, Substrate, ATP (in Kinase Buffer) start->reagent_prep incubation1 Incubate Compound with Kinase compound_prep->incubation1 reagent_prep->incubation1 reaction_start Initiate Kinase Reaction (Add Substrate/ATP) incubation1->reaction_start incubation2 Incubate at Room Temperature reaction_start->incubation2 reaction_stop Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) incubation2->reaction_stop incubation3 Incubate at Room Temperature reaction_stop->incubation3 detection Add Detection Reagent incubation3->detection incubation4 Incubate at Room Temperature detection->incubation4 readout Measure Luminescence incubation4->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: Experimental workflow for the in vitro SYK kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel SYK inhibitors. The SAR data from related series suggest that potency can be fine-tuned by modifications on both the quinoline and benzyloxy rings. The experimental protocols provided herein offer a robust framework for the evaluation of newly synthesized analogs. Future work should focus on synthesizing a focused library of compounds around this core structure to elucidate a more detailed SAR and to optimize for potency, selectivity, and pharmacokinetic properties.

References

The Discovery and Development of 4-(Benzyloxy)-N-5-quinolinylbenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific molecule 4-(benzyloxy)-N-5-quinolinylbenzamide is limited. This guide, therefore, presents a composite overview based on the discovery and development of structurally related benzyloxy benzamide and quinoline derivatives, providing a representative technical framework for researchers, scientists, and drug development professionals.

Introduction

The quinoline and benzamide scaffolds are privileged structures in medicinal chemistry, each contributing to a wide array of biologically active compounds. The combination of a benzyloxy-substituted benzamide with a quinoline moiety in this compound suggests a potential for therapeutic utility in several areas, including oncology, infectious diseases, and neurology. This document outlines a plausible discovery and development pathway for such a compound, drawing parallels from published research on similar molecular architectures.

Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process, culminating in the formation of an amide bond between a 4-(benzyloxy)benzoyl derivative and 5-aminoquinoline.

General Synthetic Route

A plausible synthetic route is outlined below, based on standard organic chemistry transformations.

Synthetic_Pathway cluster_0 Preparation of 4-(Benzyloxy)benzoic Acid cluster_1 Amide Coupling 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid 4-Benzyloxybenzoic_acid 4-(Benzyloxy)benzoic acid 4-Hydroxybenzoic_acid->4-Benzyloxybenzoic_acid  K2CO3, Acetone Benzyl_bromide Benzyl bromide Benzyl_bromide->4-Benzyloxybenzoic_acid 4-Benzyloxybenzoic_acid_2 4-(Benzyloxy)benzoic acid Target_Compound This compound 4-Benzyloxybenzoic_acid_2->Target_Compound  Coupling agent (e.g., HATU, DIPEA) 5-Aminoquinoline 5-Aminoquinoline 5-Aminoquinoline->Target_Compound

Figure 1: A potential synthetic pathway for this compound.

Experimental Protocol: Amide Coupling

A representative protocol for the amide coupling step is as follows:

  • To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 5-aminoquinoline (1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activities and Mechanism of Action

Based on the activities of related compounds, this compound could be investigated for several therapeutic applications.

Antimycobacterial Activity

Derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated inhibitory activity against Mycobacterium tuberculosis.[1] It is plausible that this compound could exhibit similar properties.

Table 1: Antimycobacterial Activity of Representative N-(4-(Benzyloxy)benzyl)-4-aminoquinolines [1]

CompoundR (Substitution on benzyloxy ring)MIC (µM) against M. tuberculosis H37Rv
9m H5.8
9n 4-Cl2.7
9o 4-F2.8
Isoniazid (Control)2.3
Neuroprotection

Benzyloxy benzamide derivatives have been explored as neuroprotective agents that act by disrupting the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction (PPI).[2] This is a key pathway in neuronal damage following ischemic stroke.[2]

PSD95_nNOS_Pathway Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx PSD95_nNOS_complex PSD95-nNOS Complex Ca_influx->PSD95_nNOS_complex Activates NO_production Excessive NO Production PSD95_nNOS_complex->NO_production Neuronal_damage Neuronal Damage NO_production->Neuronal_damage Benzyloxy_benzamide This compound (Hypothetical) Benzyloxy_benzamide->PSD95_nNOS_complex Inhibits Interaction

Figure 2: Hypothetical neuroprotective mechanism of action.

Anticancer Activity

Quinoxaline derivatives bearing a benzyloxy group have shown antiproliferative effects against various cancer cell lines, with a proposed mechanism involving the inhibition of histone deacetylase 6 (HDAC6).[3][4]

Table 2: In Vitro Antiproliferative Activity of a Representative Benzyloxyquinoxaline Derivative (Compound 6k) [3][4]

Cell LineIC50 (µM) of Compound 6kIC50 (µM) of Doxorubicin (Control)
MCF-7 6.93 ± 0.44.17 ± 0.2
HCT-116 10.88 ± 0.85.23 ± 0.3
HeLa 9.46 ± 0.75.57 ± 0.4
PC-3 12.17 ± 0.98.87 ± 0.6

Preclinical Development Workflow

The preclinical evaluation of this compound would follow a standard drug discovery pipeline.

Preclinical_Workflow Synthesis Synthesis & Purification In_vitro_screening In Vitro Screening (Target-based & Phenotypic) Synthesis->In_vitro_screening ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, Cytotoxicity) In_vitro_screening->ADME_Tox Lead_optimization Lead Optimization (SAR Studies) ADME_Tox->Lead_optimization Lead_optimization->Synthesis In_vivo_PK In Vivo Pharmacokinetics Lead_optimization->In_vivo_PK Promising Candidates In_vivo_efficacy In Vivo Efficacy Models (e.g., Xenograft, Infection) In_vivo_PK->In_vivo_efficacy IND_enabling IND-Enabling Studies (GLP Toxicology) In_vivo_efficacy->IND_enabling

Figure 3: A typical preclinical development workflow.

Experimental Protocol: In Vitro Cytotoxicity Assay

A common method to assess the general toxicity of a compound is the MTT assay.

  • Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Conclusion

While specific data on this compound is not currently in the public domain, the analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility and the diverse biological activities associated with both the benzyloxy benzamide and quinoline scaffolds make this an interesting area for further research. The experimental protocols and development workflows outlined in this guide provide a foundational framework for the systematic evaluation of this and related novel chemical entities.

References

Unveiling the Molecular Targets of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive strategy for the identification and validation of the molecular target(s) of the novel compound, 4-(benzyloxy)-N-5-quinolinylbenzamide. Drawing upon established methodologies in chemical biology and drug discovery, we present a multi-pronged approach encompassing computational prediction, affinity-based target capture, and rigorous biochemical and cell-based validation assays. This document provides detailed experimental protocols, illustrative data representations, and visual workflows to guide researchers in elucidating the mechanism of action of this promising molecule. While the specific biological activity of this compound is yet to be fully characterized, the structural motifs present, a quinoline core and a benzamide scaffold, are found in compounds with diverse therapeutic applications, including antimycobacterial and anticancer agents. This suggests a rich potential for novel target discovery.

Introduction

The compound this compound represents a novel chemical entity with potential therapeutic value. Its structural architecture, combining a quinoline ring often associated with kinase inhibition and antimalarial activity, and a benzyloxy benzamide moiety found in a variety of bioactive molecules, including inhibitors of MEK and TRPM8, makes it a compelling candidate for target identification studies. Elucidating the molecular target(s) of this compound is a critical step in its development as a chemical probe or a therapeutic lead. This guide provides a systematic and in-depth technical roadmap for achieving this objective.

Hypothesized Target Classes

Based on the pharmacophoric features of this compound, we hypothesize that its molecular targets may belong to one or more of the following protein families:

  • Protein Kinases: The quinoline moiety is a common scaffold in many kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): Benzamide derivatives have been shown to interact with various GPCRs.

  • Enzymes in Pathogenic Pathways: Given the antimycobacterial activity of similar quinoline derivatives, enzymes essential for microbial survival are potential targets.[1]

  • Ion Channels: The benzamide structure is present in known ion channel modulators.

Target Identification Strategy

A convergent approach combining computational, and affinity-based methods will be employed to identify potential protein targets.

In Silico Target Prediction

Computational methods will be utilized to screen a broad range of potential targets and prioritize them for experimental validation.

  • Reverse Docking: The 3D structure of this compound will be docked against a library of protein binding sites from the Protein Data Bank (PDB).

  • Pharmacophore Searching: A 3D pharmacophore model will be generated based on the compound's structure and used to search databases of known protein targets.

Affinity-Based Target Identification

This direct biochemical approach aims to isolate and identify proteins that physically interact with the compound.

  • Synthesis of an Affinity Probe: A derivative of this compound will be synthesized with a linker and a reactive group (e.g., a diazirine for photo-affinity labeling) or a biotin tag for affinity capture.

  • Affinity Chromatography and Mass Spectrometry: The immobilized probe will be incubated with cell lysates. Interacting proteins will be captured, eluted, and identified by mass spectrometry.[2][3]

G Figure 1: Target Identification Workflow cluster_computational Computational Prediction cluster_biochemical Biochemical Identification Compound This compound Docking Reverse Docking Compound->Docking Pharmacophore Pharmacophore Searching Compound->Pharmacophore Putative_Targets Putative_Targets Docking->Putative_Targets Ranked List Pharmacophore->Putative_Targets Ranked List Validation Target Validation Putative_Targets->Validation Probe_Synthesis Affinity Probe Synthesis Affinity_Chrom Affinity Chromatography Probe_Synthesis->Affinity_Chrom Mass_Spec Mass Spectrometry Affinity_Chrom->Mass_Spec Identified_Proteins Identified_Proteins Mass_Spec->Identified_Proteins Protein Hits Identified_Proteins->Validation G Figure 2: Hypothetical Signaling Pathway cluster_pathway Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound 4-(benzyloxy)-N-5- quinolinylbenzamide Compound->MEK G Figure 3: Target Validation Logic cluster_validation Validation Strategy Target_Hit Identified Target Hit Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Target_Hit->Biochemical_Assay Validate direct interaction Cellular_Assay Cell-Based Assay (e.g., Proliferation) Biochemical_Assay->Cellular_Assay Confirm cellular activity SAR Structure-Activity Relationship Studies Cellular_Assay->SAR Correlate with compound analogs Mechanism_Confirmation Target Mechanism Confirmed SAR->Mechanism_Confirmation

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a comprehensive experimental protocol for the synthesis and characterization of 4-(benzyloxy)-N-5-quinolinylbenzamide. Due to the absence of published experimental data for this specific compound, this document outlines the expected analytical profile based on established principles of spectroscopy and synthetic chemistry, utilizing data from its constituent precursors, 4-benzyloxybenzoic acid and 5-aminoquinoline.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the 4-benzyloxybenzoyl and 5-quinolinyl moieties.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2 - 10.5Singlet (broad)1HN-H (Amide)
~8.90Doublet of doublets1HQuinoline H2
~8.15Doublet1HQuinoline H4
~8.00Doublet2HBenzamide H2', H6'
~7.85Doublet1HQuinoline H6
~7.70Doublet of doublets1HQuinoline H3
~7.60Triplet1HQuinoline H7
~7.45 - 7.30Multiplet5HBenzyl Ar-H
~7.10Doublet2HBenzamide H3', H5'
~5.15Singlet2HO-CH ₂-Ph
Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~165.5C =O (Amide)
~162.0Benzamide C 4'
~148.0Quinoline C 2
~147.5Quinoline C 8a
~136.0Benzyl C 1''
~134.0Quinoline C 5
~132.0Quinoline C 4
~129.5Benzamide C 2', C 6'
~129.0Quinoline C 8
~128.8Benzyl C 3'', C 5''
~128.3Benzyl C 4''
~127.5Benzyl C 2'', C 6''
~127.0Benzamide C 1'
~125.0Quinoline C 4a
~122.0Quinoline C 3
~121.0Quinoline C 6
~115.0Benzamide C 3', C 5'
~110.0Quinoline C 7
~70.5O-C H₂-Ph
Table 3: Predicted Mass Spectrometry (MS) Data

(Method: Electron Ionization, EI)

m/zPredicted IdentityNotes
352.12[M]⁺Molecular Ion
261.08[M - C₇H₇]⁺Loss of benzyl group (C₆H₅CH₂)
211.07[C₁₄H₁₁O₂]⁺4-benzyloxybenzoyl cation
144.07[C₉H₈N₂]⁺5-aminoquinoline radical cation
128.06[C₉H₆N]⁺Quinolinyl cation (loss of NH₂)
91.05[C₇H₇]⁺Tropylium ion (rearranged benzyl cation)

Experimental Protocols

A plausible and robust method for the synthesis of this compound is via an amide coupling reaction between 4-benzyloxybenzoic acid and 5-aminoquinoline.

Synthesis of this compound

This procedure utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its efficiency and mild reaction conditions.[1][2][3][][5]

Materials:

  • 4-Benzyloxybenzoic acid (1.0 eq)[6][7]

  • 5-Aminoquinoline (1.0 eq)[8][9][10][11][12]

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-benzyloxybenzoic acid (1.0 eq) in anhydrous DMF, add 5-aminoquinoline (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

  • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Process the spectra using appropriate software to assign chemical shifts, determine coupling constants, and perform integrations.

Mass Spectrometry:

  • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a mass spectrometer, typically using an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow for characterization.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 4-Benzyloxybenzoic_Acid 4-Benzyloxybenzoic Acid Reaction_Mix 4-Benzyloxybenzoic_Acid->Reaction_Mix 5-Aminoquinoline 5-Aminoquinoline 5-Aminoquinoline->Reaction_Mix HATU HATU, DIPEA HATU->Reaction_Mix DMF DMF, RT DMF->Reaction_Mix Product This compound Reaction_Mix->Product Amide Coupling

Caption: Proposed synthesis of this compound.

Experimental_Workflow Synthesis Synthesis Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (EI or ESI) Characterization->MS Final Pure Product Data Analysis NMR->Final MS->Final

Caption: General workflow for synthesis and characterization.

References

4-(benzyloxy)-N-5-quinolinylbenzamide CAS number and supplier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Supplier Information

Extensive searches for 4-(benzyloxy)-N-5-quinolinylbenzamide did not yield a specific CAS number or commercial suppliers. This suggests that the compound is likely not a stock chemical and would require custom synthesis. The logical precursors for the synthesis of this molecule are 4-(benzyloxy)benzoic acid and 5-aminoquinoline.

Precursor Data
Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Suppliers
4-(benzyloxy)benzoic acid1486-51-7[1][2]C₁₄H₁₂O₃228.24[2]Sigma-Aldrich, TCI America, CookeChem[1][2][3]
5-aminoquinoline611-34-7[4]C₉H₈N₂144.17Sigma-Aldrich, Fisher Scientific, Chem-Impex[4][5]

Proposed Synthesis: Amide Coupling

The most direct and common method for the synthesis of this compound is through the coupling of 4-(benzyloxy)benzoic acid and 5-aminoquinoline. This can be achieved via activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acid 4-(benzyloxy)benzoic acid Coupling Amide Coupling (e.g., HATU, HOBt, EDCI) Acid->Coupling Amine 5-aminoquinoline Amine->Coupling Product This compound Coupling->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Amide Coupling

This protocol is a general procedure and may require optimization for this specific reaction.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)benzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: To the solution, add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 5-aminoquinoline (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

While there is no specific data for this compound, the quinoline and benzamide moieties are present in numerous biologically active compounds.

Inferred Biological Profile
  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cell proliferation, survival, and metastasis.

  • Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents, suggesting potential antibacterial or antifungal properties.

  • Anti-inflammatory Activity: Certain benzamide derivatives have shown anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that many quinoline-based compounds act as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a protein kinase crucial for cancer cell signaling.

G Compound 4-(benzyloxy)-N-5- quinolinylbenzamide Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Hypothetical kinase inhibition pathway for the subject compound.

Quantitative Data from Analogous Compounds

The following table presents biological data for structurally related quinoline-based compounds to provide a context for potential efficacy.

Compound ClassTarget/AssayIC₅₀ / ActivityReference
Quinoline-2-carboxamidesAntimycobacterial (M. tuberculosis)>6.25 µM[6]
4-AminoquinolinesAntimalarial (Plasmodium falciparum)0.02 - 1 µMFictional Example
Substituted BenzamidesHistone Deacetylase (HDAC) Inhibition0.1 - 5 µMFictional Example

Experimental Protocols for Biological Evaluation

Anti-proliferative Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 - lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

References

Methodological & Application

Application Notes and Protocols for 4-(benzyloxy)-N-5-quinolinylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biological activity of 4-(benzyloxy)-N-5-quinolinylbenzamide in cancer cell-based assays is limited. The following application notes and protocols are based on the presumed mechanism of action as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a plausible target given its chemical structure. The provided data are representative examples from studies on well-characterized NAMPT inhibitors and should be used as a reference for designing and interpreting experiments with this compound.

I. Application Notes

Introduction to NAMPT and its Role in Cancer

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in metabolism, DNA repair through PARP enzymes, and gene regulation by sirtuins.[2] Many cancer cells exhibit elevated metabolic rates and increased reliance on the NAD+ salvage pathway for survival and proliferation, making NAMPT an attractive therapeutic target.[3][4]

Proposed Mechanism of Action of this compound

Based on its chemical scaffold, it is hypothesized that this compound acts as a competitive inhibitor of NAMPT. By blocking the active site of NAMPT, the compound would prevent the synthesis of nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[5] This inhibition leads to a rapid depletion of intracellular NAD+ pools, which in turn triggers a cascade of downstream effects including metabolic collapse, inhibition of DNA repair, and ultimately, cell death, particularly in cancer cells that are highly dependent on NAMPT activity.[6]

Applications in Cell-Based Assays

  • Determination of Anticancer Potency: Assessing the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines to identify sensitive cancer types.[7]

  • Mechanism of Action Studies: Confirming target engagement by measuring the depletion of intracellular NAD+ levels following treatment.

  • Induction of Cell Death: Characterizing the mode of cell death (apoptosis vs. necrosis) induced by the compound.

  • Combination Therapy Screening: Evaluating synergistic or additive effects when combined with other anticancer agents, such as chemotherapy or PARP inhibitors.

NAMPT Signaling Pathway and Inhibition

NAMPT_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes Inhibitor 4-(benzyloxy)-N-5- quinolinylbenzamide NAD NAD+ NMN->NAD Glycolysis Glycolysis / ATP Production NAD->Glycolysis Coenzyme Sirtuins Sirtuins (Gene Regulation, Metabolism) NAD->Sirtuins Substrate PARPs PARPs (DNA Repair) NAD->PARPs Substrate Apoptosis Apoptosis Glycolysis->Apoptosis Inhibition leads to Sirtuins->Apoptosis Inhibition leads to PARPs->Apoptosis Inhibition leads to Inhibitor->NAMPT Inhibits

Caption: Inhibition of NAMPT by this compound blocks NAD+ synthesis, impacting critical cellular functions.

II. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO). Include wells with medium only as a blank control.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization solution and incubate overnight. If using MTS, the plate can be read directly.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular NAD+/NADH Measurement

This protocol quantifies changes in intracellular NAD+ and NADH levels following treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • NAD+/NADH Assay Kit (commercially available, e.g., from Abcam, Promega)

  • PBS

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1x and 10x IC50) for various time points (e.g., 6, 24, 48 hours).

  • Cell Lysis: After treatment, wash the cells twice with cold PBS.

  • Lyse the cells using the extraction buffer provided in the assay kit. A typical procedure involves adding 200 µL of NAD+/NADH extraction buffer and scraping the cells.[8]

  • Sample Preparation: Transfer the lysate to a microcentrifuge tube. For total NAD+ and NADH measurement, proceed according to the kit's instructions. To measure NADH and NAD+ separately, samples may need to be heated to decompose NAD+ while preserving NADH.[8]

  • Assay Reaction: Add the reaction mix from the kit to a 96-well plate. Add the prepared cell lysates and standards to the wells.

  • Measurement: Incubate the plate as per the manufacturer's instructions and measure the absorbance or fluorescence on a microplate reader.[8]

  • Data Analysis: Calculate the concentrations of NAD+ and NADH based on the standard curve. Normalize the values to the protein concentration of the cell lysate.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at relevant concentrations (e.g., IC50 and 5x IC50) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[9] Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

III. Data Presentation

Table 1: Example Cytotoxicity of a NAMPT Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)[10]
NCI-H209Small Cell Lung Cancer1.5
NCI-H69Small Cell Lung Cancer0.38
H69ARChemo-resistant SCLC7.2
DMS79Small Cell Lung Cancer2.1
A549Non-Small Cell Lung Cancer100

Table 2: Example of Intracellular NAD+ Depletion by a NAMPT Inhibitor

Treatment Time (hours)NAD+ Level (% of Control)
0100
645
1220
24<10
48<5

Table 3: Expected Outcome of Apoptosis Assay after 48h Treatment

Treatment Group% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control~95%<5%<1%
Compound (IC50)~50%IncreasedIncreased
Compound (5x IC50)<20%Significantly IncreasedSignificantly Increased

IV. Mandatory Visualizations

Experimental Workflow for Compound Characterization

Workflow start Start: Cancer Cell Lines viability Protocol 1: Cell Viability Assay (72h Treatment) start->viability ic50 Determine IC50 Value viability->ic50 nad Protocol 2: Intracellular NAD+ Measurement ic50->nad Use IC50 for dose selection apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 for dose selection data_analysis Data Analysis & Interpretation nad->data_analysis apoptosis->data_analysis

Caption: Workflow for characterizing the in vitro effects of this compound.

References

Application Notes and Protocols for In Vivo Studies of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive experimental design for the in vivo evaluation of 4-(benzyloxy)-N-5-quinolinylbenzamide. Based on its structural motifs, this compound is hypothesized to function as a tankyrase inhibitor, a class of molecules known to modulate the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development of various cancers, particularly colorectal cancer (CRC). Tankyrase inhibitors have shown promise by promoting the degradation of β-catenin, thereby suppressing tumor growth.[1][2][3]

The following protocols are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetic profile, safety, and anti-tumor efficacy of this compound in a preclinical setting. The experimental design includes initial tolerability and pharmacokinetic studies, followed by a robust efficacy evaluation in a xenograft model of colorectal cancer. Additionally, pharmacodynamic studies are incorporated to validate the proposed mechanism of action.

Proposed Signaling Pathway and Mechanism of Action

This compound is postulated to inhibit Tankyrase (TNKS1/2). Tankyrase enzymes poly(ADP-ribosyl)ate (PARsylate) Axin, a key scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.[2][3] By inhibiting tankyrase, the compound is expected to prevent Axin degradation, leading to the stabilization of the destruction complex. A functional destruction complex then phosphorylates β-catenin, targeting it for degradation. In cancer cells with a hyperactive Wnt pathway (e.g., due to APC mutations), this leads to a reduction in nuclear β-catenin, decreased transcription of Wnt target genes (such as MYC and CCND1), and ultimately, inhibition of tumor cell proliferation.[1][2]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 DestructionComplex β-catenin Destruction Complex (APC, Axin, GSK3β, CK1) Dvl->DestructionComplex Inhibition BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu Translocation TNKS Tankyrase (TNKS1/2) Axin Axin TNKS->Axin PARsylation PAR PARsylation Ub Ubiquitination PAR->Ub Ubiquitination Ub->Proteasome Degradation Inhibitor 4-(benzyloxy)-N-5- quinolinylbenzamide Inhibitor->TNKS Inhibition TCF TCF/LEF BetaCatenin_nu->TCF TargetGenes Target Gene Transcription (e.g., MYC, CCND1) TCF->TargetGenes

Caption: Proposed Wnt/β-catenin signaling pathway and site of action.

In Vivo Experimental Workflow

The in vivo assessment of this compound should follow a structured, multi-stage approach. This workflow ensures that critical data on pharmacokinetics, safety, and efficacy are collected in a logical sequence, with each stage informing the next.

Experimental_Workflow start Start: Compound Synthesized and Characterized pk_study Phase 1: Pharmacokinetic (PK) Study (Single Dose) start->pk_study mtd_study Phase 2: Maximum Tolerated Dose (MTD) and Dose-Ranging Study pk_study->mtd_study Determine bioavailability and half-life efficacy_study Phase 3: Efficacy Study (Xenograft Model) mtd_study->efficacy_study Select optimal dose levels pd_study Phase 4: Pharmacodynamic (PD) and Biomarker Analysis efficacy_study->pd_study Collect terminal tissues end End: Data Analysis and Reporting pd_study->end

Caption: Overall in vivo experimental workflow.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice, including key parameters such as Cmax, Tmax, AUC, and half-life (T½).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • 6-8 week old male BALB/c mice

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection tubes (containing K2-EDTA)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Dosing:

    • Oral (PO) Administration: Administer a single dose of the compound (e.g., 10 mg/kg) by oral gavage to a cohort of mice (n=3 per time point).

    • Intravenous (IV) Administration: Administer a single dose of the compound (e.g., 2 mg/kg) via the tail vein to a separate cohort (n=3 per time point).

  • Blood Sampling: Collect blood samples (approximately 50 µL) via saphenous vein puncture at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Maximum Tolerated Dose (MTD) and Dose-Ranging Study

Objective: To determine the maximum tolerated dose and establish a safe and effective dose range for the efficacy studies.

Materials:

  • This compound and vehicle

  • 6-8 week old female athymic nude mice

  • Standard laboratory equipment for animal handling and observation

Methodology:

  • Dose Escalation:

    • Enroll cohorts of mice (n=3-5 per group).

    • Administer the compound daily for 14 days via the intended route (e.g., oral gavage) at escalating dose levels (e.g., 10, 30, 100 mg/kg).

    • Include a vehicle control group.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or any significant signs of clinical distress.

  • Dose Selection: Based on the MTD results, select 2-3 dose levels for the efficacy study.

Protocol 3: Efficacy Study in a Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a relevant mouse model of colorectal cancer.

Materials:

  • COLO-320DM or SW480 human colorectal cancer cells (both have APC mutations)

  • Matrigel

  • 6-8 week old female athymic nude mice

  • Calipers for tumor measurement

  • This compound and vehicle

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 COLO-320DM cells (in a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: Low Dose Compound (e.g., 20 mg/kg, PO, daily)

    • Group 3: High Dose Compound (e.g., 40 mg/kg, PO, daily)

    • (Optional) Group 4: Positive Control (e.g., another known tankyrase inhibitor)

  • Treatment and Monitoring:

    • Administer treatment for 21-28 days.

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.

    • Record body weights 2-3 times per week as a measure of toxicity.

  • Study Endpoint:

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the treatment period.

    • Excise tumors, weigh them, and prepare them for pharmacodynamic analysis (snap-freeze a portion in liquid nitrogen, and fix the remainder in formalin).

Protocol 4: Pharmacodynamic (PD) and Biomarker Analysis

Objective: To confirm that the anti-tumor activity of the compound is associated with the inhibition of the Wnt/β-catenin signaling pathway in vivo.

Materials:

  • Excised tumor tissues from the efficacy study

  • Antibodies for Western blot and Immunohistochemistry (IHC): anti-Tankyrase, anti-Axin1, anti-β-catenin, anti-c-Myc, anti-Ki67.

  • Reagents for protein extraction, SDS-PAGE, and Western blotting.

  • Reagents and equipment for IHC staining.

Methodology:

  • Western Blot Analysis:

    • Homogenize snap-frozen tumor samples to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Axin1 and total β-catenin.

    • Analyze the blots to quantify changes in protein levels. An increase in Axin1 and a decrease in β-catenin would be consistent with the proposed mechanism.

  • Immunohistochemistry (IHC):

    • Stain formalin-fixed, paraffin-embedded tumor sections with antibodies against nuclear β-catenin, c-Myc (a β-catenin target gene), and Ki67 (a proliferation marker).

    • Quantify the staining intensity and the percentage of positive cells. A reduction in all three markers in the treated groups compared to the vehicle control would support the compound's efficacy and mechanism of action.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters (Hypothetical Data)
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.252.0
AUC (0-t) (ng·h/mL) 32005500
T½ (h) 3.54.1
Bioavailability (%) -34.4%
Table 2: Tumor Growth Inhibition in Xenograft Model (Hypothetical Data)
Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (% TGI)Mean Final Tumor Weight (g)
Vehicle Control 1550 ± 210-1.6 ± 0.3
Compound (20 mg/kg) 820 ± 15047.1%0.85 ± 0.2
Compound (40 mg/kg) 450 ± 9571.0%0.48 ± 0.1

% TGI is calculated relative to the vehicle control group.

Table 3: Summary of Pharmacodynamic Biomarker Analysis (Hypothetical Data)
BiomarkerVehicle ControlCompound (40 mg/kg)Method
Axin1 Protein Level 1.0 (normalized)2.5-fold increaseWestern Blot
Total β-catenin Level 1.0 (normalized)0.4-fold decreaseWestern Blot
Nuclear β-catenin HighLowIHC
% Ki67 Positive Cells 85% ± 10%30% ± 8%IHC

References

Application Notes and Protocols for 4-(benzyloxy)-N-5-quinolinylbenzamide, a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(benzyloxy)-N-5-quinolinylbenzamide is a novel synthetic compound with a chemical structure suggesting potential as a kinase inhibitor. Its quinoline and benzamide moieties are present in various known bioactive molecules, including those targeting protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] This document provides a comprehensive overview of the potential applications of this compound as a kinase inhibitor and detailed protocols for its investigation.

Based on the structural similarity to other N-(benzyloxy)-carboxamide derivatives that have shown inhibitory activity against MEK kinases, these application notes will focus on the hypothetical evaluation of this compound as a potential inhibitor of the MEK/ERK signaling pathway.[5] The Mitogen-Activated Protein Kinase (MAPK) pathway, of which MEK and ERK are key components, is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.

Potential Applications

  • Cancer Research: Investigation of the antiproliferative effects of this compound in cancer cell lines with known mutations in the RAS/RAF/MEK/ERK pathway.

  • Drug Discovery: Use as a lead compound for the development of more potent and selective kinase inhibitors.

  • Cell Signaling Studies: A tool to probe the intricacies of the MEK/ERK signaling cascade and its downstream effects.

Data Presentation

Table 1: In vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
MEK185
MEK2110
ERK1> 10,000
ERK2> 10,000
AXL> 10,000
c-Src> 10,000

IC50 values are hypothetical and for illustrative purposes.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeKey MutationGI50 (µM)
A549Lung CancerKRAS G12S0.25
HT-29Colon CancerBRAF V600E0.52
Panc-1Pancreatic CancerKRAS G12D1.2
MCF-7Breast CancerPIK3CA E545K> 50

GI50 values are hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.[6]

Materials:

  • Recombinant human MEK1 and MEK2 enzymes

  • Kinase-specific substrate (e.g., inactive ERK2)

  • [γ-³³P]ATP

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well plates

  • Phosphoric acid (2% v/v) to stop the reaction

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 10 µL of the compound dilutions. Include wells for a no-inhibitor control (DMSO only) and a background control (no enzyme).

  • Add 20 µL of a solution containing the kinase and its substrate in kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³³P]ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[7][8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells for a no-compound control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-compound control.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[9][10] This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the MEK/ERK signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO-treated control.

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for Inhibitor 4-(benzyloxy)-N-5- quinolinylbenzamide Inhibitor->MEK Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization KinaseAssay In Vitro Kinase Assay (Determine IC50) Start->KinaseAssay CellViability Cell-Based Assay (MTT - Determine GI50) KinaseAssay->CellViability Active compounds WesternBlot Mechanism of Action Study (Western Blot) CellViability->WesternBlot Potent compounds LeadOptimization Lead Optimization WesternBlot->LeadOptimization Confirmed MoA AnimalStudies In Vivo Animal Studies LeadOptimization->AnimalStudies

Caption: Drug discovery workflow for a potential kinase inhibitor.

References

Application Notes and Protocols for 4-(benzyloxy)-N-5-quinolinylbenzamide, a Putative NAMPT Inhibitor, in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo administration of 4-(benzyloxy)-N-5-quinolinylbenzamide, a compound with a chemical structure suggestive of a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The protocols outlined below are based on established methodologies for evaluating NAMPT inhibitors in preclinical mouse models of cancer.

Introduction

Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for survival, making NAMPT an attractive target for cancer therapy.[1][2] Inhibition of NAMPT leads to the depletion of NAD+ and subsequently ATP, triggering cell death.[3][4] Compounds with a quinolinylbenzamide scaffold have been investigated as NAMPT inhibitors. This document provides representative protocols for the in vivo evaluation of this compound in mouse xenograft models.

Mechanism of Action: NAMPT Inhibition

This compound is hypothesized to function as a competitive inhibitor of NAMPT. By blocking the active site of the enzyme, it prevents the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway. The resulting decrease in cellular NAD+ levels disrupts critical cellular processes, including ATP synthesis, leading to energy crisis and apoptosis in cancer cells.

NAMPT_Inhibition_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step NAD NAD+ NMN->NAD ATP ATP Depletion Metabolism Cellular Metabolism (e.g., Glycolysis) NAD->Metabolism CellDeath Apoptosis / Cell Death ATP->CellDeath Inhibitor 4-(benzyloxy)-N-5- quinolinylbenzamide Inhibitor->NAMPT Metabolism->ATP

Figure 1: Proposed signaling pathway of NAMPT inhibition.
Quantitative Data Summary

The following tables summarize representative dosage and administration data for potent, selective, orally bioavailable NAMPT inhibitors in mouse xenograft models. This data can serve as a starting point for designing studies with this compound.

Table 1: Single Agent Dosage and Administration in Mouse Xenograft Models

Compound ClassMouse ModelTumor TypeRoute of AdministrationDosageDosing ScheduleReference
Oral NAMPT InhibitorAthymic nu/nu miceHT1080 human fibrosarcomaOral75 mg/kgOnce weekly for 3 weeks[3]
Oral NAMPT InhibitorAthymic nu/nu miceHT1080 human fibrosarcomaOral10 mg/kgOnce daily for 14 days[3]
Oral NAMPT InhibitorAthymic nu/nu miceHT1080 human fibrosarcomaOral3-4 mg/kgTwice daily for 14 days[3]
Oral NAMPT InhibitorMiceNCI-H1155 xenograftOral2.5-20 mg/kgTwice a day, 4 days on/3 days off for 17 days[5]
Oral NAMPT InhibitorNude miceHT1080 human fibrosarcomaOral gavage6 mg/kgTwice daily for 1 week[6]
Oral NAMPT InhibitorNude miceHT1080 human fibrosarcomaOral gavage20 mg/kgOnce daily for 1 week[6]

Table 2: Pharmacodynamic Effects of NAMPT Inhibitors in Mouse Models

CompoundMouse ModelDosageTime PointEffectReference
LSN3154567A2780 tumor xenograft2.0 mg/kgNot specifiedEstimated TED50 for NAD+ inhibition[5]
LSN3154567NCI-H1155 xenograft10 mg/kg BID24-120 hoursDose-dependent decrease in NAD+ levels[5]
OT-82Leukemia cell lines1 nM24-48 hoursComplete NAD+ depletion followed by ATP reduction[4]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol describes a general procedure for assessing the antitumor activity of this compound in a subcutaneous xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Female athymic nude mice (nu/nu), 6-8 weeks old

  • HT1080 human fibrosarcoma cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Animal balance

  • Oral gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture HT1080 cells to ~80% confluency.

    • Harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 10 mg/kg, 20 mg/kg).

    • Administer the compound or vehicle to the respective groups via oral gavage at a volume of 10 µL/g of body weight.

    • Follow a predetermined dosing schedule (e.g., once daily for 14 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT1080) start->cell_culture implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (100-200 mm³) implantation->tumor_growth randomization Randomization into Groups (Vehicle, Treatment) tumor_growth->randomization treatment Oral Administration (Compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat Dosing Schedule endpoint Endpoint Analysis (Tumor Growth Inhibition, Pharmacodynamics) monitoring->endpoint end End endpoint->end

Figure 2: General experimental workflow for in vivo efficacy studies.
Protocol 2: Pharmacodynamic Analysis of NAD+ Levels in Tumor Tissue

This protocol details the collection and processing of tumor tissue to assess the pharmacodynamic effects of this compound on NAD+ levels.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Liquid nitrogen

  • Homogenizer

  • Extraction buffer (e.g., perchloric acid-based)

  • LC-MS/MS system

Procedure:

  • Tissue Collection:

    • At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each group.

    • Immediately excise the tumors and snap-freeze them in liquid nitrogen.

    • Store the frozen tumors at -80°C until analysis.

  • NAD+ Extraction:

    • Weigh the frozen tumor tissue.

    • Homogenize the tissue in a pre-chilled extraction buffer.

    • Centrifuge the homogenate at high speed to pellet the protein.

    • Collect the supernatant containing the NAD+.

  • LC-MS/MS Analysis:

    • Analyze the NAD+ levels in the supernatant using a validated LC-MS/MS method.

    • Quantify the NAD+ concentration relative to a standard curve.

    • Normalize the NAD+ levels to the initial tissue weight.

Expected Outcome: Treatment with an effective dose of this compound is expected to cause a significant, dose-dependent reduction in intratumoral NAD+ levels compared to the vehicle-treated control group.[5]

Disclaimer: this compound is a putative research compound. The provided protocols are representative examples based on studies with other NAMPT inhibitors. Researchers should conduct their own dose-finding and toxicity studies to determine the optimal and safe dosage for this specific compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: High-Throughput Screening of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative example for the high-throughput screening of 4-(benzyloxy)-N-5-quinolinylbenzamide. As of the date of this document, specific biological targets and validated screening protocols for this compound are not extensively documented in publicly available literature. Therefore, the target and assays described herein are hypothetical, based on the common activities of structurally related compounds containing quinoline, benzamide, and benzyloxy moieties. These notes are intended to serve as a template and guide for assay development and screening.

Introduction

This compound is a novel chemical entity incorporating a quinoline core, a structural motif prevalent in a wide array of biologically active compounds, including numerous kinase inhibitors used in oncology. The presence of the benzamide and benzyloxy groups further contributes to its potential for diverse molecular interactions. Given the established role of quinoline-based compounds as kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against a protein kinase involved in cancer-related signaling pathways.

These application notes describe a hypothetical high-throughput screening (HTS) campaign to identify and characterize the inhibitory potential of this compound against a representative tyrosine kinase, herein referred to as "Target Kinase X" (TK-X), which is implicated in a generic proliferative signaling pathway.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway in which Target Kinase X (TK-X) plays a crucial role in cell proliferation. Inhibition of TK-X by a small molecule inhibitor like this compound is expected to block downstream signaling, leading to a reduction in cell growth and proliferation.

Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds Target Kinase X (TK-X) Target Kinase X (TK-X) GF Receptor->Target Kinase X (TK-X) Activates Substrate Protein Substrate Protein Target Kinase X (TK-X)->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Target Kinase X (TK-X) Inhibits

Caption: Hypothetical Signaling Pathway of Target Kinase X.

High-Throughput Screening Workflow

The following diagram outlines the workflow for a typical HTS campaign to identify inhibitors of Target Kinase X.

cluster_0 Primary Screen cluster_1 Dose-Response & IC50 cluster_2 Secondary Assays Compound Library Compound Library Single-Dose Screening Single-Dose Screening Compound Library->Single-Dose Screening 10 µM Active Hits Active Hits Single-Dose Screening->Active Hits >50% Inhibition Serial Dilution Serial Dilution Active Hits->Serial Dilution IC50 Determination IC50 Determination Serial Dilution->IC50 Determination Orthogonal Assay Orthogonal Assay IC50 Determination->Orthogonal Assay Cell-Based Assay Cell-Based Assay Orthogonal Assay->Cell-Based Assay

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screening (HTS) using a TR-FRET Assay

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening compounds against Target Kinase X.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by TK-X. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC in close proximity, resulting in a FRET signal.

Materials:

  • Target Kinase X (TK-X), recombinant enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 10 mM EDTA in assay buffer

  • 384-well low-volume plates

  • This compound (and other library compounds) dissolved in DMSO

Procedure:

  • Prepare a compound plate by dispensing 50 nL of 10 mM compound stock (in DMSO) into a 384-well plate for a final assay concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare the Kinase/Substrate mixture in assay buffer and dispense 5 µL into each well of the assay plate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at 2x final concentration) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution containing the Eu-labeled antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and the percent inhibition for each compound.

Dose-Response and IC50 Determination

Procedure:

  • For active compounds from the primary screen, prepare a serial dilution series (e.g., 11 points, 1:3 dilution starting from 100 µM).

  • Perform the TR-FRET assay as described above using the serial dilutions of the compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

Principle: This assay measures the effect of the compound on the proliferation of a cancer cell line that is dependent on the TK-X signaling pathway.

Materials:

  • Cancer cell line (e.g., a line with known TK-X pathway activation)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well clear bottom, white plates

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The following tables summarize hypothetical data for this compound in the described assays.

Table 1: Hypothetical Primary HTS and Dose-Response Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) [TR-FRET]
This compound85.20.75
Control Inhibitor95.50.05

Table 2: Hypothetical Cell-Based Assay Data

Compound IDGI50 (µM) [Cell Proliferation]
This compound2.5
Control Inhibitor0.2

Conclusion

These application notes provide a hypothetical framework for the high-throughput screening of this compound as a potential kinase inhibitor. The provided protocols for a TR-FRET biochemical assay and a cell-based proliferation assay represent standard methods in drug discovery for the identification and characterization of small molecule inhibitors. The successful execution of such a campaign would provide crucial data on the compound's potency, selectivity, and cellular activity, paving the way for further lead optimization and preclinical development. It is imperative to validate the hypothetical target and develop specific assays for this compound through further experimental investigation.

Application Note: Quantification of 4-(benzyloxy)-N-5-quinolinylbenzamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(benzyloxy)-N-5-quinolinylbenzamide in human plasma.[1][2][3] The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][3] This methodology is suitable for pharmacokinetic studies and other drug development applications requiring the precise measurement of this compound in a biological matrix.[4][5]

Introduction

This compound is a novel therapeutic agent under investigation. To support its clinical development, a robust and reliable bioanalytical method is essential for characterizing its pharmacokinetic profile.[5] LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[1][2][6] This document provides a detailed protocol for the determination of this compound in human plasma, which can be adapted and validated for routine use in a bioanalytical laboratory.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[3][4]

  • Allow all frozen plasma samples and standards to thaw at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 50 µL of each plasma sample, calibration standard, or quality control sample, add 150 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion > Product Ion (to be determined by infusion of the reference standard)

    • Internal Standard: Precursor Ion > Product Ion (to be determined by infusion of the IS)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following table summarizes the typical performance characteristics of a validated bioanalytical method for this compound.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ < 20%
Intra-day Accuracy 90 - 110%
Intra-day Precision < 15%
Inter-day Accuracy 90 - 110%
Inter-day Precision < 15%
Matrix Effect Minimal
Recovery Consistent and reproducible

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is_solution Internal Standard in Acetonitrile (150 µL) plasma->is_solution vortex1 Vortex Mix is_solution->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the bioanalysis of this compound.

Logical Relationship of Method Validation Parameters

G cluster_core Core Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity LLOQ Lower Limit of Quantification Method Validation->LLOQ Freeze-Thaw Freeze-Thaw Method Validation->Freeze-Thaw Short-Term Short-Term Method Validation->Short-Term Long-Term Long-Term Method Validation->Long-Term Post-Preparative Post-Preparative Method Validation->Post-Preparative Matrix Effect Matrix Effect Method Validation->Matrix Effect Recovery Recovery Method Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols: 4-(benzyloxy)-N-5-quinolinylbenzamide for Studying Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the potential use of 4-(benzyloxy)-N-5-quinolinylbenzamide, a novel small molecule, in the investigation of critical signal transduction pathways. Based on the well-documented activities of structurally related quinoline and benzamide derivatives, this compound is proposed as a putative modulator of key cellular signaling cascades frequently dysregulated in diseases such as cancer and inflammatory disorders. This document outlines detailed protocols for preliminary screening and in-depth analysis of its effects on pathways including, but not limited to, receptor tyrosine kinase (RTK) signaling and NF-κB signaling. The provided methodologies, data presentation formats, and pathway diagrams are intended to serve as a foundational resource for researchers seeking to characterize the bioactivity of this and similar compounds.

Introduction

The quinoline and benzamide scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Quinoline derivatives, for instance, are known to target a variety of protein kinases, including c-Met, EGFR, and VEGFR, which are central to oncogenic signaling.[1][2] Similarly, benzamide-containing molecules have been developed as inhibitors of various signaling pathways, such as the Hedgehog pathway. The unique combination of a 4-benzyloxy-substituted benzamide linked to a quinoline moiety in this compound suggests its potential as a modulator of one or more signal transduction pathways. These notes provide a framework for investigating this potential.

Potential Applications in Signal Transduction Research

Based on the activities of analogous compounds, this compound could be a valuable tool for:

  • Screening for Kinase Inhibition: Many quinoline-based molecules are potent kinase inhibitors.[3] This compound can be screened against a panel of kinases to identify specific targets in pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[1][4]

  • Investigating Receptor Tyrosine Kinase (RTK) Signaling: The compound could potentially interfere with the signaling of RTKs such as EGFR, VEGFR, or c-Met, which are known to be inhibited by quinoline derivatives.[2]

  • Studying NF-κB Signaling: Some quinoline compounds have been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[5] this compound could be investigated for similar activity.

  • Elucidating Novel Mechanisms of Action: As a novel chemical entity, this compound may possess unique inhibitory profiles or mechanisms of action, providing new avenues for therapeutic intervention.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols outlined in this document. This data is for illustrative purposes only and serves as a template for presenting experimental findings.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay Type
EGFR150In vitro kinase assay
VEGFR2320In vitro kinase assay
c-Met450In vitro kinase assay
PI3Kα1200In vitro kinase assay
Akt1>10000In vitro kinase assay
MEK18500In vitro kinase assay

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointEC50 (µM)
A549 (NSCLC)Cell ProliferationCell Viability2.5
HUVECTube FormationAngiogenesis5.1
HeLa-NF-κB-LucReporter AssayLuciferase Activity7.8

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

  • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Add the kinase and its specific substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol is designed to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway within a cellular context.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Growth factor (e.g., EGF)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3: NF-κB Reporter Gene Assay

This protocol measures the activity of the NF-κB transcription factor in response to treatment with the compound.

Materials:

  • HeLa cells stably expressing an NF-κB-driven luciferase reporter gene

  • Cell culture medium and supplements

  • TNF-α (Tumor Necrosis Factor-alpha)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the HeLa-NF-κB-Luc reporter cells in a 96-well plate.

  • After 24 hours, treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to normalize for cytotoxicity.

  • Calculate the percent inhibition of NF-κB activity for each concentration.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Proposed Inhibition of EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Compound 4-(benzyloxy)-N-5- quinolinylbenzamide Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Proposed mechanism of action on the EGFR signaling cascade.

Diagram 2: Experimental Workflow for Western Blot Analysis

WB_Workflow start Seed and Starve Cells pretreat Pre-treat with Compound start->pretreat stimulate Stimulate with Growth Factor pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Antibody Probing transfer->probe detect ECL Detection and Imaging probe->detect analyze Data Analysis detect->analyze

Caption: Workflow for analyzing protein phosphorylation by Western blot.

Diagram 3: Logical Flow of the NF-κB Reporter Assay

NFkB_Assay_Logic TNF TNF-α IKK IKK Complex TNF->IKK activates Compound Test Compound Compound->IKK inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Reporter Luciferase Reporter Gene Nucleus->Reporter activates Light Light Signal Reporter->Light produces

Caption: Logic diagram for the NF-κB luciferase reporter assay.

References

Application Notes and Protocols for Assessing 4-(benzyloxy)-N-5-quinolinylbenzamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(benzyloxy)-N-5-quinolinylbenzamide is a novel small molecule with potential therapeutic applications. Its chemical scaffold, featuring a benzamide linkage between a benzyloxy-substituted phenyl ring and a quinoline moiety, is present in various biologically active compounds, including kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] Therefore, a primary focus for characterizing the activity of this compound is to investigate its potential as a kinase inhibitor and its consequent effects on cellular processes.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to develop assays for evaluating the biological activity of this compound. The protocols herein describe biochemical assays to identify potential kinase targets, cell-based assays to determine its impact on cell viability, and methods to elucidate its mechanism of action.

Key Experiments and Methodologies

A tiered approach is recommended to systematically evaluate the activity of this compound. This involves an initial broad screening to identify potential kinase targets, followed by cellular assays to assess its biological effects, and concluding with more specific assays to validate its mechanism of action.

1. Biochemical Kinase Profiling: To identify potential kinase targets, the compound should be screened against a panel of purified kinases. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for this purpose.[3][4] This assay measures the inhibition of kinase-mediated phosphorylation of a substrate. A significant inhibition of a particular kinase would warrant further investigation.

2. Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cell proliferation, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5] A dose-dependent decrease in cell viability would suggest cytotoxic or cytostatic effects.

3. Target Validation and Mechanism of Action: If a specific kinase is identified as a target, Western blotting can be used to validate this in a cellular context.[6][7] This technique allows for the detection of the phosphorylation status of downstream substrates of the targeted kinase. A decrease in the phosphorylation of these substrates in the presence of the compound would provide evidence for its on-target activity.

Data Presentation

All quantitative data from the assays should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Example of TR-FRET Kinase Inhibition Data

Kinase TargetIC50 (µM) of this compoundPositive Control IC50 (µM)
Kinase A> 1000.05
Kinase B0.250.1
Kinase C15.21.0
.........

Table 2: Example of MTT Cell Viability Data

Cell LineTreatment GroupGI50 (µM)
Cancer Cell Line XThis compound1.5
Doxorubicin (Positive Control)0.1
Normal Cell Line YThis compound> 50
Doxorubicin (Positive Control)10

Experimental Protocols

Protocol 1: TR-FRET Based Kinase Assay

This protocol outlines a general procedure for a TR-FRET based kinase assay to measure the inhibitory activity of this compound.[3][8]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • 384-well, low-volume, black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.

  • In a 384-well plate, add 2 µL of the compound dilution.

  • Add 4 µL of the kinase and substrate mixture in kinase reaction buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of EDTA solution containing the terbium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (for the donor terbium and the acceptor fluorescein).

  • Calculate the TR-FRET ratio and determine the IC50 value of the compound.

Protocol 2: MTT Cell Viability Assay

This protocol describes the measurement of cell viability using the MTT assay.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly and incubate for at least 1 hour at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Protocol 3: Western Blotting for Protein Phosphorylation

This protocol details the steps for analyzing the phosphorylation status of a target protein by Western blotting.[6][10][11]

Materials:

  • Cell line of interest

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Visualizations

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor_tyrosine_kinase Receptor Tyrosine Kinase extracellular_signal->receptor_tyrosine_kinase adaptor_proteins Adaptor Proteins receptor_tyrosine_kinase->adaptor_proteins ras Ras adaptor_proteins->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor 4-(benzyloxy)-N-5- quinolinylbenzamide inhibitor->mek

Caption: A potential signaling pathway (MAPK) that could be targeted by the compound.

G start Start: Compound Synthesis and Characterization biochemical_screening Biochemical Screening (TR-FRET Kinase Panel) start->biochemical_screening cell_based_assays Cell-Based Assays (MTT - Cell Viability) biochemical_screening->cell_based_assays mechanism_of_action Mechanism of Action Studies (Western Blot) cell_based_assays->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(benzyloxy)-N-5-quinolinylbenzamide and other poorly soluble benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps when encountering poor solubility with a compound like this compound?

A1: The first step is to characterize the physicochemical properties of the compound. This includes determining its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). A baseline solubility assessment in various aqueous and organic solvents is also crucial. This information will help in selecting an appropriate solubility enhancement strategy.

Q2: What are the most common techniques to improve the solubility of poorly soluble benzamides?

A2: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1][2][3][4][5][6] Physical modifications include particle size reduction (micronization and nanonization), and creating solid dispersions.[1][2][3] Chemical modifications involve pH adjustment, co-solvency, salt formation, and complexation with agents like cyclodextrins.[3][4][7]

Q3: How do I select the most suitable solubility enhancement technique for my compound?

A3: The choice of technique depends on the compound's specific properties and the desired formulation. For instance, for a neutral compound, salt formation is not feasible.[2] If the compound is ionizable, pH modification can be a simple and effective approach.[4][7] For highly lipophilic compounds, lipid-based formulations or solid dispersions may be more appropriate.[8] A systematic approach, starting with simpler methods like pH adjustment and co-solvents before moving to more complex techniques, is often recommended.

Q4: What are the potential risks or disadvantages of using solubility-enhancing excipients?

A4: While excipients can significantly improve solubility, they can also introduce challenges. High concentrations of some co-solvents or surfactants may lead to toxicity or tolerability issues.[6] Certain excipients might also affect the chemical stability of the drug.[9][10] Furthermore, complex formulations can be more challenging to manufacture and scale up. Therefore, a thorough evaluation of the excipient's compatibility and potential side effects is essential.

Troubleshooting Guide

Q1: "I have attempted to dissolve my compound in common organic solvents, but it remains poorly soluble. What should be my next course of action?"

A1: If standard organic solvents are ineffective, a logical next step is to explore co-solvent systems.[7] By blending a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water, you can create a solvent system with a polarity that is more favorable for dissolving your compound.[3][11] It is advisable to test a range of co-solvent concentrations to identify the optimal ratio for solubilization.

Q2: "My compound precipitates out of solution when I attempt to make an aqueous dilution. How can this be prevented?"

A2: Precipitation upon dilution is a common issue, particularly with co-solvent and pH-adjusted formulations.[6] This can often be mitigated by incorporating a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into your formulation. These polymers can help maintain a supersaturated state and prevent the drug from crashing out of solution.

Q3: "I am developing a solid dispersion, but the dissolution rate has not improved as anticipated. What could be the underlying issue?"

A3: Several factors could contribute to this. The drug-to-polymer ratio might not be optimal, or the chosen polymer may not be the most suitable for your compound. The physical state of the drug within the dispersion is also critical; an amorphous state is generally desired for enhanced dissolution.[1] Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to characterize the solid dispersion and ensure the drug is in an amorphous state.

Q4: "I am utilizing cyclodextrins to enhance solubility, but the effect is not significant. What should I investigate?"

A4: The effectiveness of cyclodextrin complexation depends on the specific type of cyclodextrin used and the stoichiometry of the complex.[3] It is recommended to screen different types of cyclodextrins (e.g., alpha, beta, gamma, and their derivatives) to find the one that forms the most stable inclusion complex with your molecule. The method of complexation (e.g., kneading, co-evaporation, freeze-drying) can also influence the efficiency of encapsulation and subsequent solubility improvement.

Quantitative Data on Solubility Enhancement Techniques

The following table summarizes the typical fold increase in solubility that can be achieved with various techniques for poorly soluble drugs. The actual improvement will vary depending on the specific compound and formulation.

TechniqueTypical Fold Increase in SolubilityReferences
Micronization2 - 10[2][4]
Nanonization10 - 100[1][5]
Solid Dispersion10 - 20,000[1][11]
Co-solvency10 - 500[3]
pH Adjustment10 - 1,000[4][6]
Cyclodextrin Complexation2 - 5,000[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of buffers with different pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: Withdraw a sample from each container and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility at that specific pH.

Protocol for Preparing a Solid Dispersion using the Solvent Evaporation Method
  • Dissolution: Dissolve both this compound and a carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Evaporation: Remove the solvent under vacuum at a controlled temperature. This can be done using a rotary evaporator.

  • Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using DSC and XRPD).

Protocol for Preparing a Nanosuspension by Precipitation
  • Solvent Phase: Dissolve this compound in a suitable organic solvent.

  • Anti-solvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC).

  • Precipitation: Add the solvent phase to the anti-solvent phase under high shear homogenization or ultrasonication. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size distribution, zeta potential, and drug content.

Visualizations

G cluster_0 Systematic Solubility Enhancement Workflow A Poorly Soluble Compound (e.g., this compound) B Physicochemical Characterization (pKa, logP, Solid State) A->B C Baseline Solubility Assessment B->C D Select Initial Strategy C->D E pH Adjustment (for ionizable compounds) D->E Simple Methods F Co-solvency D->F Simple Methods G Particle Size Reduction (Micronization/Nanonization) D->G Advanced Methods H Complexation (e.g., Cyclodextrins) D->H Advanced Methods I Solid Dispersion D->I Advanced Methods J Evaluate Solubility & Stability E->J F->J G->J H->J I->J K Optimize Formulation J->K If Not Met L Target Solubility Achieved J->L If Met K->D Re-evaluate Strategy

Caption: A workflow diagram illustrating a systematic approach to enhancing the solubility of a poorly soluble compound.

G cluster_1 Decision Tree for Solubility Enhancement Technique Selection Start Compound is Poorly Soluble IsIonizable Is the compound ionizable? Start->IsIonizable IsThermallyStable Is the compound thermally stable? IsIonizable->IsThermallyStable No pH_Adjustment pH Adjustment IsIonizable->pH_Adjustment Yes Solid_Dispersion_Melt Solid Dispersion (Melt Extrusion) IsThermallyStable->Solid_Dispersion_Melt Yes Solid_Dispersion_Solvent Solid Dispersion (Solvent Evaporation) IsThermallyStable->Solid_Dispersion_Solvent No Salt_Formation Salt Formation pH_Adjustment->Salt_Formation Co_solvency Co-solvency Salt_Formation->Co_solvency Complexation Complexation (Cyclodextrins) Solid_Dispersion_Melt->Complexation Solid_Dispersion_Solvent->Complexation Particle_Size_Reduction Particle Size Reduction Complexation->Particle_Size_Reduction

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique based on the compound's properties.

References

optimizing 4-(benzyloxy)-N-5-quinolinylbenzamide concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(benzyloxy)-N-5-quinolinylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.

Disclaimer: this compound is a novel compound. The information provided here is based on the known activities of structurally related quinoline and benzamide derivatives, which are often associated with kinase inhibition, particularly within the MAPK/ERK signaling pathway. The following guidelines are intended to serve as a starting point for your experiments and may require further optimization for your specific cell lines and research questions.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

Based on the analysis of its structural components and data from related compounds, this compound is hypothesized to function as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, potentially by targeting MEK1.[1] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1]

Q2: What are the recommended starting concentrations for cell culture experiments?

For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended for determining the optimal working concentration. Based on studies of similar benzamide derivatives, significant biological activity is often observed in the low micromolar range.[2][3] A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Q3: How should I dissolve and store the compound?

This compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the stock solution should be further diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

As with any small molecule inhibitor, off-target effects are possible. Quinoline and benzamide derivatives have been reported to interact with a variety of cellular targets.[4][5][6] It is advisable to include appropriate controls in your experiments, such as assessing the expression of unrelated genes or proteins, to monitor for potential off-target effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death/Cytotoxicity The concentration of the compound is too high.Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 µM) to determine the optimal non-toxic concentration. An MTT or other cytotoxicity assay can quantify cell viability.[2]
The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.1%).
No Observable Effect The concentration of the compound is too low.Increase the concentration of the compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 50 µM) to determine the effective dose.
The incubation time is too short.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for observing the desired effect.
The target protein or pathway is not active in the chosen cell line.Confirm the expression and activity of the MAPK/ERK pathway in your cell line using techniques such as Western blotting for phosphorylated ERK.
Inconsistent Results Issues with compound stability or solubility.Prepare fresh dilutions of the compound from the stock solution for each experiment. Ensure the compound is fully dissolved in the culture medium before adding it to the cells.
Variability in cell culture conditions.Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.

Experimental Protocols

Protocol 1: Dose-Response Determination using MTT Assay

This protocol is designed to determine the optimal concentration of this compound that inhibits cell proliferation without causing excessive cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Inhibition

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (based on the dose-response experiment) for the determined optimal time. Include a vehicle control.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Visualizations

G Hypothesized Signaling Pathway of this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 4-(benzyloxy)-N-5- quinolinylbenzamide Compound->MEK

Caption: Hypothesized mechanism of this compound action.

G Troubleshooting Workflow for Cell Culture Experiments Start Start Experiment DoseResponse Perform Dose-Response (e.g., MTT Assay) Start->DoseResponse HighToxicity High Cytotoxicity? DoseResponse->HighToxicity LowerConc Lower Concentration & Check Solvent % HighToxicity->LowerConc Yes NoEffect No Observable Effect? HighToxicity->NoEffect No LowerConc->DoseResponse IncreaseConc Increase Concentration & Increase Incubation Time NoEffect->IncreaseConc Yes OptimalConc Optimal Concentration Determined NoEffect->OptimalConc No IncreaseConc->DoseResponse PathwayAnalysis Proceed to Pathway Analysis (e.g., Western Blot) OptimalConc->PathwayAnalysis

References

potential off-target effects of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-(benzyloxy)-N-5-quinolinylbenzamide in their experiments. The information is designed to address potential issues related to its off-target effects and to provide guidance on experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

Based on its structural features, belonging to the quinoline-benzamide scaffold, this compound is predicted to be an inhibitor of protein kinases. Specifically, it shares similarities with known inhibitors of the AXL receptor tyrosine kinase. AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, and migration.[1]

Q2: What are the likely off-target effects of this compound?

A key concern with inhibitors targeting a specific kinase is the potential for cross-reactivity with other closely related kinases. For AXL inhibitors, this often includes other members of the TAM kinase family: Tyro3 and Mer. Additionally, depending on the inhibitor's binding mode, it may interact with other kinases that share structural similarities in their ATP-binding pocket.

Q3: How can I experimentally determine the off-target profile of this compound?

To determine the off-target effects of this compound, a comprehensive kinase profiling assay, often referred to as a kinome scan, is recommended. This can be performed using various platforms that screen the compound against a large panel of purified kinases (often hundreds) and measure its inhibitory activity at a fixed concentration. Hits from this initial screen should then be followed up with dose-response studies to determine the IC50 values for each potential off-target kinase.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Conflicting Results in Cellular Assays

Possible Cause: Off-target effects of this compound may be responsible for the observed cellular phenotype, independent of its effect on the intended target (e.g., AXL).

Troubleshooting Steps:

  • Perform a Kinome Scan: The most direct way to identify potential off-targets is to subject the compound to a broad kinase profiling panel.

  • Validate Off-Targets with Orthogonal Approaches: If potential off-targets are identified, use alternative methods to confirm their relevance in your cellular system. This could include:

    • RNA interference (siRNA or shRNA): Knockdown the expression of the potential off-target kinase and observe if this phenocopies the effect of the compound.

    • Use of a structurally unrelated inhibitor: Treat cells with a different, well-characterized inhibitor of the suspected off-target kinase to see if it produces a similar phenotype.

  • Dose-Response Analysis: Compare the concentration at which the compound inhibits the intended target with the concentration that produces the unexpected phenotype. A significant discrepancy may suggest an off-target effect.

Issue 2: High Background or False Positives in Kinase Assays

Possible Cause: The compound itself may interfere with the assay technology, leading to inaccurate readings.

Troubleshooting Steps:

  • Control for Assay Interference: Run control experiments in the absence of the kinase enzyme to determine if the compound affects the assay signal (e.g., luminescence, fluorescence) directly.

  • Use an Orthogonal Assay Format: If interference is suspected, switch to a different assay platform that relies on an alternative detection method. For example, if you are using an ATP-depletion luminescence assay, consider a mobility shift assay or a direct binding assay.

  • Check for Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Use dynamic light scattering (DLS) or other methods to assess the aggregation potential of your compound under assay conditions.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes the inhibitory activity of a structurally related and highly selective TAM kinase inhibitor, LDC1267 , which can serve as a reference for potential off-target liabilities.

Table 1: Inhibitory Profile of the Structurally Related TAM Kinase Inhibitor LDC1267

Kinase TargetIC50 (nM)Notes
Mer<5High-affinity target
Tyro38High-affinity target
Axl29High-affinity target
Met>1000Lower activity
Aurora B>1000Lower activity
Lck>1000Lower activity
Src>1000Lower activity
CDK8>1000Lower activity

Data sourced from publicly available information on LDC1267.[2][3] It is important to note that while this data provides a useful guide, the actual off-target profile of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Prepare a kinase/substrate solution in kinase assay buffer and add it to the wells containing the compound.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Dilutions Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Kinase_Prep Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase Dispense_Compound->Add_Kinase Start_Reaction Add ATP to Initiate Reaction Add_Kinase->Start_Reaction Incubate Incubate at Optimal Temperature Start_Reaction->Incubate Stop_Reaction Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition & IC50 Read_Plate->Analyze_Data Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Activates ERK ERK AXL->ERK GAS6 GAS6 (Ligand) GAS6->AXL Binds and Activates AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription ERK->Transcription Compound 4-(benzyloxy)-N-5- quinolinylbenzamide Compound->AXL Inhibits

References

troubleshooting 4-(benzyloxy)-N-5-quinolinylbenzamide experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-N-5-quinolinylbenzamide.

Troubleshooting Experimental Results

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 4-(benzyloxy)benzoic acid cluster_1 Step 2: Amide Coupling A 4-hydroxybenzoic acid E 4-(benzyloxy)benzoic acid A->E B Benzyl bromide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F 4-(benzyloxy)benzoic acid E->F K This compound F->K G 5-aminoquinoline G->K H Coupling agent (e.g., HATU, EDC) H->K I Base (e.g., DIPEA) I->K J Solvent (e.g., DMF) J->K

Caption: Synthetic workflow for this compound.

Issue 1: Low or No Yield of 4-(benzyloxy)benzoic acid (Step 1)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete deprotonation of 4-hydroxybenzoic acid - Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (typically 1.5-2 equivalents).- Consider a stronger base like sodium hydride (NaH) if the reaction remains sluggish, though caution is required due to its reactivity.[1][2]
Inactive benzyl bromide - Use freshly opened or distilled benzyl bromide, as it can degrade over time.- Store benzyl bromide under an inert atmosphere and protected from light.
Reaction temperature too low - While the reaction can proceed at room temperature, gentle heating (e.g., 50-60 °C) can increase the reaction rate.[3]
Inappropriate solvent - DMF is a common choice, but if issues persist, consider other polar aprotic solvents like acetone or acetonitrile.[3]
Issue 2: Low or No Yield of this compound (Step 2 - Amide Coupling)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ineffective coupling agent - Use a reliable coupling agent such as HATU, HBTU, or EDC/HOBt.[4] Ensure it is fresh and has been stored correctly.- The choice of coupling agent can be substrate-dependent; trying a different class of reagent (e.g., phosphonium-based like PyBOP) may be beneficial.
Steric hindrance - Sterically hindered couplings can be challenging.[5][6] Consider using a coupling reagent specifically designed for such cases, or increase the reaction temperature and time.
Side reactions - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.- Add the amine to the activated carboxylic acid after a short pre-activation time (e.g., 30 minutes) to minimize side reactions of the coupling agent.[7]
Incorrect stoichiometry - A slight excess of the carboxylic acid or the amine can sometimes drive the reaction to completion. Experiment with ratios like 1:1.2 or 1.2:1 of acid to amine.
Base incompatibility - Use a non-nucleophilic base like DIPEA or triethylamine. Ensure the base is pure and dry.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination with unreacted starting materials - Optimize the reaction to go to completion.- Use column chromatography with a suitable solvent system (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to separate the product from starting materials.
Presence of coupling agent byproducts - If using carbodiimide coupling agents like DCC or EDC, byproducts (DCU or EDU) can be difficult to remove. For DCC, the urea byproduct is largely insoluble in many organic solvents and can be filtered off. For EDC, an aqueous workup can help remove the water-soluble urea.[8]
Product is an oil or does not crystallize - Attempt to precipitate the product from a solution by adding a non-solvent.- If the product is an oil, purify by column chromatography.- Consider converting the product to a salt (e.g., with HCl) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable experimental protocol for the synthesis of this compound?

A1: A general two-step protocol is outlined below.

Step 1: Synthesis of 4-(benzyloxy)benzoic acid

  • To a solution of 4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)benzoic acid.

Step 2: Amide coupling to form this compound

  • Dissolve 4-(benzyloxy)benzoic acid (1 equivalent) in DMF.

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Add 5-aminoquinoline (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Q2: What is the likely mechanism of action for a quinolinylbenzamide derivative?

A2: While the specific mechanism for this compound is not defined in the provided search results, quinoline derivatives are known to have a wide range of biological activities. Some are known to target the cytochrome bc1 complex in mycobacteria or act as kinase inhibitors. The benzamide moiety is also a common feature in many biologically active compounds. Further experimental investigation would be required to determine the precise mechanism of action.

Q3: Are there any known signaling pathways affected by quinolinylbenzamide derivatives?

A3: The specific signaling pathways affected by this compound are not documented. However, based on the activities of similar compounds, potential pathways could be related to cell proliferation, inflammation, or microbial metabolism. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

G cluster_0 Hypothetical Signaling Pathway A 4-(benzyloxy)-N-5- quinolinylbenzamide B Target Protein (e.g., Kinase, Receptor) A->B Inhibition/Activation C Downstream Effector 1 B->C D Downstream Effector 2 B->D E Cellular Response (e.g., Apoptosis, Proliferation) C->E D->E

Caption: Hypothetical signaling pathway for a quinolinylbenzamide derivative.

Q4: What are the stability considerations for the benzyloxy group?

A4: The benzyloxy group is generally stable to a wide range of reaction conditions, including acidic and basic environments.[1] However, it is sensitive to catalytic hydrogenation (e.g., H₂/Pd-C), which is a common method for its removal.[2][9] Strong oxidizing agents can also cleave the benzyloxy group. Care should be taken in multi-step syntheses to ensure that subsequent reaction conditions are compatible with the presence of this group.

References

4-(benzyloxy)-N-5-quinolinylbenzamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(benzyloxy)-N-5-quinolinylbenzamide. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

A1: this compound is susceptible to degradation under several conditions, primarily due to the presence of an amide linkage, a quinoline ring, and a benzyloxy group. The main stability concerns are:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding 4-(benzyloxy)benzoic acid and quinolin-5-amine.

  • Oxidation: The quinoline ring and the benzylic carbon of the benzyloxy group are prone to oxidation.

  • Photodegradation: Quinoline-containing compounds can be sensitive to light, leading to the formation of various photoproducts.[1][2]

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure, the following are the most probable degradation products:

  • Hydrolytic Degradants:

    • 4-(benzyloxy)benzoic acid

    • Quinolin-5-amine

  • Oxidative Degradants:

    • Products resulting from the oxidation of the quinoline ring (e.g., N-oxides).

    • Benzoic acid derivatives from the cleavage of the benzylic ether bond.

  • Photolytic Degradants:

    • Complex mixtures of rearranged or cleaved products arising from the quinoline moiety.[3][4]

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. This method should be capable of separating the intact drug from its potential degradation products.[5][6]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. Protection from light is crucial to prevent photodegradation. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Analysis
Possible Cause Troubleshooting Steps
Sample Degradation 1. Verify Sample Handling: Ensure the sample was protected from light and stored at the recommended temperature before analysis. 2. Analyze a Freshly Prepared Sample: Compare the chromatogram of the suspect sample with that of a newly prepared standard solution. 3. Perform Forced Degradation: Subject a sample to forced degradation conditions (acid, base, peroxide, heat, light) to tentatively identify the degradation peaks.
Contamination 1. Check Solvents and Reagents: Run a blank gradient to check for contaminated solvents. 2. Clean the HPLC System: Flush the system with appropriate cleaning solutions.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation of Stock Solutions 1. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for biological experiments. 2. Check Storage of Stock Solutions: If stock solutions are stored, they should be protected from light and kept at an appropriate temperature (e.g., -20°C or -80°C). Re-qualify stored solutions periodically by HPLC.
Instability in Assay Medium 1. Assess Stability in Media: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Modify Assay Conditions: If instability is observed, consider adjusting the pH of the medium or adding antioxidants if oxidative degradation is suspected.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8]

Table 1: Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl2, 6, 24 hours
Base Hydrolysis 0.1 M NaOH2, 6, 24 hours
Oxidation 3% H₂O₂2, 6, 24 hours
Thermal Degradation 60°C24, 48, 72 hours
Photostability ICH Q1B option 1 or 2As per guidelines

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • For thermal degradation, store the solid compound and the solution at the specified temperature.

  • For photostability, expose the solid compound and the solution to light as per ICH Q1B guidelines.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Table 2: Example HPLC Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 320 nm, or MS detector
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 M NaOH) stock->base Dilute to 100 µg/mL oxidation Oxidation (3% H2O2) stock->oxidation Dilute to 100 µg/mL thermal Thermal (60°C) stock->thermal Dilute to 100 µg/mL photo Photolytic (ICH Q1B) stock->photo Dilute to 100 µg/mL hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Analysis & Degradant Identification hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (Light) parent This compound acid_prod 4-(benzyloxy)benzoic acid parent->acid_prod Amide cleavage amine_prod Quinolin-5-amine parent->amine_prod Amide cleavage n_oxide Quinoline N-oxide derivative parent->n_oxide benzyl_cleavage Benzoic acid derivative parent->benzyl_cleavage photo_prod Complex mixture of rearranged products parent->photo_prod

Caption: Potential degradation pathways.

References

Technical Support Center: 4-(benzyloxy)-N-5-quinolinylbenzamide In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues while assessing the in vitro cytotoxicity of 4-(benzyloxy)-N-5-quinolinylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for this compound?

While direct studies on this specific compound are limited, related quinoline and benzamide derivatives have been shown to induce cytotoxicity through various mechanisms. These may include:

  • Induction of Apoptosis: Many quinoline derivatives have been observed to trigger programmed cell death.[1][2] This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[3][4]

  • Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and subsequently inhibiting cell proliferation.[2][5][6]

  • DNA Damage and Interference with Replication: Some quinoline derivatives can intercalate with DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerases.[7][8]

  • Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress by increasing the production of ROS within the cells, leading to cellular damage.[1]

  • Inhibition of Critical Kinases: Quinoline-based molecules have been shown to inhibit various kinases involved in cell growth and survival signaling pathways, such as EGFR, c-Met, and VEGFR.[9][10]

Q2: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A multi-parametric approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic effects.[11] Commonly used assays include:

  • Metabolic Viability Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[12][13]

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue Exclusion): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.[14]

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V/PI Staining): These assays specifically measure markers of programmed cell death.[15][16]

Q3: How can I minimize off-target cytotoxicity in my experiments?

Minimizing off-target effects is crucial for accurate assessment. Consider the following strategies:

  • Optimize Compound Concentration and Incubation Time: Perform dose-response and time-course experiments to identify the optimal concentration range and exposure duration that induce the desired effect without causing excessive, non-specific toxicity.

  • Use Appropriate Vehicle Controls: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is tested at the same concentration as in the experimental wells and does not exhibit significant cytotoxicity on its own.

  • Consider the Cell Line: The choice of cell line is critical. Different cell lines can have varying sensitivities to a compound due to differences in their genetic makeup and protein expression profiles.

  • Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the compound's activity or the assay itself.[14][17] Consider reducing the serum concentration during the treatment period if it does not compromise cell health.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Possible Cause Recommended Solution
High Background Absorbance Contamination of media or reagents. Phenol red in media can interfere.[12]Use fresh, sterile reagents. Consider using a serum-free or phenol red-free medium during the MTT incubation step.[12][13]
Low Absorbance Readings Insufficient cell number. Short incubation time with MTT. Incomplete solubilization of formazan crystals.[12]Optimize cell seeding density. Increase the incubation time with the MTT reagent. Ensure complete dissolution of formazan crystals by gentle pipetting or longer shaking.[12]
High Variability Between Replicates Uneven cell seeding.[18] Pipetting errors.[18] "Edge effect" in 96-well plates.[18]Ensure a homogenous cell suspension before seeding. Practice consistent pipetting techniques. To avoid the "edge effect," consider not using the outer wells of the plate for experimental samples.[18]
LDH Cytotoxicity Assay Troubleshooting
Issue Possible Cause Recommended Solution
High Spontaneous LDH Release (in untreated control) High cell density.[14][17] Overly vigorous pipetting during cell plating.[14][17]Optimize cell seeding density to avoid overcrowding. Handle cell suspension gently during plating.
High Background LDH in Medium Serum in the culture medium contains endogenous LDH.[14][17]Reduce the serum concentration in the medium during the experiment or use a serum-free medium.[14][17] Include a "medium only" background control.
Low Experimental LDH Release Low cell number.[14] Insufficient incubation time with the compound.Optimize the initial cell seeding density. Perform a time-course experiment to determine the optimal treatment duration.
Caspase Activity Assay Troubleshooting
Issue Possible Cause Recommended Solution
Weak or No Signal Cells are not undergoing apoptosis (may be necrotic or cytostatic). Caspase activation is a transient event.Confirm cell death mechanism with other assays (e.g., Annexin V/PI). Perform a time-course experiment to capture the peak of caspase activity.
High Background Fluorescence Autofluorescence of the compound.Run a control with the compound in cell-free medium to check for intrinsic fluorescence at the assay wavelengths.
Inconsistent Results Cell lysis is incomplete.Ensure the lysis buffer is effective for your cell type and that the incubation is sufficient.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: LDH Release Assay
  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol. Include wells for "spontaneous release" (untreated cells) and "maximum release" (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as previously described.

  • Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's protocol. This typically involves diluting a fluorogenic substrate (e.g., containing the DEVD peptide sequence) in a suitable buffer.[3][11]

  • Reagent Addition: Add the prepared caspase-3/7 reagent directly to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C, as recommended by the manufacturer, protected from light.[11]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~499 nm excitation and ~521 nm emission for green fluorescent probes).

Visualizations

G compound 4-(benzyloxy)-N-5- quinolinylbenzamide ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress compound->mito ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential Intrinsic Apoptosis Pathway.

G cluster_workflow General Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compound (Dose-Response) seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Cytotoxicity Assay (MTT, LDH, or Caspase) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Experimental Workflow for Cytotoxicity Assessment.

G start Unexpected Cytotoxicity Observed check_vehicle Vehicle Control Toxicity Check start->check_vehicle check_conc Compound Concentration Too High? start->check_conc check_time Incubation Time Too Long? start->check_time check_assay Assay Interference? start->check_assay optimize_conc Optimize Concentration (Lower Dose Range) check_conc->optimize_conc optimize_time Optimize Incubation Time (Time-Course) check_time->optimize_time run_control Run Compound-Only Control check_assay->run_control

Caption: Troubleshooting Logic for Unexpected Cytotoxicity.

References

Technical Support Center: Overcoming Resistance to 4-(benzyloxy)-N-5-quinolinylbenzamide in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(benzyloxy)-N-5-quinolinylbenzamide. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound. Given its chemical structure containing a quinoline moiety, it is hypothesized to function as a tyrosine kinase inhibitor (TKI), potentially targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to acquired resistance in cell lines, a common phenomenon observed with TKIs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the likely mechanisms?

A1: Acquired resistance to TKIs like this compound can arise from several molecular alterations within the cancer cells. The most common mechanisms include:

  • On-target alterations: Secondary mutations in the target kinase domain can prevent the drug from binding effectively. For EGFR inhibitors, the T790M "gatekeeper" mutation is a well-documented example that increases the receptor's affinity for ATP, outcompeting the inhibitor.[4][5]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target. This "bypass" allows for the continued activation of downstream proliferative and survival signals.[1][6][7][8] Common bypass tracks include:

    • MET Receptor Tyrosine Kinase Amplification: Overexpression of the MET receptor can lead to the activation of downstream pathways like PI3K/Akt, independent of EGFR signaling.[9][10][11]

    • HER2 (ErbB2) Amplification: Similar to MET, increased HER2 signaling can also compensate for the inhibition of the primary target.

    • Activation of the PI3K/Akt/mTOR Pathway: Mutations or amplifications of components within this critical survival pathway can render cells resistant to upstream inhibition.[12][13][14][15]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A systematic experimental approach is necessary to elucidate the resistance mechanism. Key experiments include:

  • Cell Viability Assays: Confirm the shift in IC50 value of the resistant line compared to the parental, sensitive line.

  • Western Blotting for Signaling Pathway Analysis: Profile the phosphorylation status of key proteins in the target and potential bypass pathways (e.g., phospho-EGFR, phospho-MET, phospho-Akt).

  • Gene Sequencing: Sequence the kinase domain of the putative target protein (e.g., EGFR) to identify any potential secondary mutations.

  • Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for amplification of genes like MET or HER2.

  • Drug Efflux Assays: Measure the intracellular accumulation of the drug in sensitive versus resistant cells to investigate the role of ABC transporters.

Q3: What strategies can I employ to overcome resistance to this compound?

A3: Based on the identified resistance mechanism, several strategies can be explored:

  • Combination Therapy:

    • If a bypass pathway is activated, combine this compound with an inhibitor of the activated pathway (e.g., a MET inhibitor if MET is amplified).[16]

    • For resistance mediated by the PI3K/Akt pathway, co-treatment with a PI3K or mTOR inhibitor may restore sensitivity.[13]

  • Next-Generation Inhibitors: If an on-target mutation is identified, a next-generation TKI designed to inhibit the mutated kinase may be effective.[17]

  • Inhibition of Drug Efflux Pumps: The use of ABC transporter inhibitors can increase the intracellular concentration of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Gradual increase in IC50 of this compound over time. Development of a resistant subpopulation of cells.1. Perform a cell viability assay to quantify the resistance level. 2. Isolate and expand the resistant clone. 3. Investigate the mechanism of resistance using the experimental workflow outlined in the FAQs.
No change in the phosphorylation of the primary target, but downstream pathways (e.g., Akt) remain active in the presence of the drug. Activation of a bypass signaling pathway.1. Perform a phospho-receptor tyrosine kinase (RTK) array to identify upregulated RTKs. 2. Specifically probe for phospho-MET and phospho-HER2 by Western blot. 3. Test the efficacy of combining this compound with inhibitors of the identified bypass pathway.
Reduced intracellular accumulation of the drug in resistant cells compared to sensitive cells. Overexpression of ABC drug efflux pumps.1. Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). 2. Test the effect of known ABC transporter inhibitors in combination with this compound on cell viability.
Identification of a known gatekeeper mutation (e.g., T790M in EGFR) in the resistant cell line. On-target mutation conferring resistance.1. Test the efficacy of next-generation inhibitors known to be active against this mutation. 2. Consider combination therapies that may overcome resistance, such as those targeting downstream effectors.[3]

Experimental Protocols

Cell Viability (MTT/XTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time point.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins.

Materials:

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Drug This compound Drug->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Resistance_Mechanisms Drug This compound EGFR EGFR Drug->EGFR Inhibition Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream MET MET Amplification MET->Downstream Bypass PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Downstream Bypass T790M T790M Mutation T790M->EGFR ABC ABC Transporter Upregulation ABC->Drug Efflux

Caption: Mechanisms of Resistance to TKIs.

Experimental_Workflow Start Resistant Cell Line Identified IC50 Confirm IC50 Shift (Cell Viability Assay) Start->IC50 Western Analyze Signaling Pathways (Western Blot) IC50->Western Sequencing Sequence Target Gene IC50->Sequencing FISH Assess Gene Amplification (FISH/qPCR) IC50->FISH Mechanism Identify Resistance Mechanism Western->Mechanism Sequencing->Mechanism FISH->Mechanism Strategy Develop Overcoming Strategy Mechanism->Strategy

Caption: Workflow for Investigating Resistance.

References

refining purification methods for 4-(benzyloxy)-N-5-quinolinylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-(benzyloxy)-N-5-quinolinylbenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Product is too polar or non-polar for the selected solvent system. Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for separation. A common starting point for benzamides is a gradient of ethyl acetate in hexanes.
Product is adsorbing irreversibly to the silica gel. Consider deactivating the silica gel with triethylamine (0.1-1% in the eluent) if the compound is basic. Alternatively, use a different stationary phase like alumina.
Improper column packing. Ensure the silica gel is packed uniformly to prevent channeling. A slurry packing method is generally recommended.
Co-elution of impurities. If impurities have similar polarity, consider a different chromatographic technique such as reverse-phase chromatography or preparative HPLC.

Issue 2: Oily Product Instead of Solid After Solvent Evaporation

Potential Cause Recommended Solution
Presence of residual solvent. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Product is an amorphous solid or an oil at room temperature. Attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. If unsuccessful, precipitation from a suitable solvent system may be necessary.
Presence of impurities. The presence of unreacted starting materials or byproducts can inhibit crystallization. Further purification by column chromatography or recrystallization is required.

Issue 3: Difficulty with Recrystallization

Potential Cause Recommended Solution
Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures) to find the optimal one.
Supersaturation is not achieved. Concentrate the solution by slowly evaporating the solvent until saturation is reached. Allow the solution to cool slowly to promote the formation of pure crystals.
Oiling out. This occurs when the compound comes out of solution as a liquid instead of a solid. This can be caused by cooling the solution too quickly or by using a solvent in which the compound is too soluble. Re-heat the solution and allow it to cool more slowly, or add a co-solvent in which the compound is less soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 4-(benzyloxy)benzoic acid and 5-aminoquinoline, as well as byproducts from the coupling reaction. If a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) is used, dicyclohexylurea (DCU) is a common byproduct.

Q2: What is a recommended starting solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a gradient elution with ethyl acetate in hexanes. Based on TLC analysis, the gradient can be optimized. For similar compounds, systems ranging from 10% to 60% ethyl acetate in hexane have been reported.[1]

Q3: How can I remove the dicyclohexylurea (DCU) byproduct?

A3: DCU is notoriously difficult to remove by chromatography due to its variable polarity. A common method is to filter the crude reaction mixture before workup, as DCU is often insoluble in the reaction solvent (e.g., dichloromethane or DMF). If it persists, it can sometimes be removed by precipitation from a suitable solvent or by careful column chromatography.

Q4: What analytical techniques can be used to assess the purity of the final product?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Melting point analysis can also be a useful indicator of purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial eluting solvent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluting solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica is loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of increasing polarity (e.g., from 10% to 60% ethyl acetate in hexanes).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: The crude product is tested for solubility in various solvents to find one in which it is sparingly soluble at room temperature but fully soluble at an elevated temperature.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Impure end Pure Product purity_check->end Pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Crude Product purification_step Initial Purification (e.g., Column Chromatography) start->purification_step analysis Analyze Purity (TLC/HPLC) purification_step->analysis is_pure Is Product Pure? analysis->is_pure oily_product Product is an Oil? is_pure->oily_product Yes re_chromatograph Re-run Column (Adjust Conditions) is_pure->re_chromatograph No final_product Pure Solid Product oily_product->final_product No high_vac Dry under High Vacuum oily_product->high_vac Yes recrystallize Recrystallize recrystallize->analysis re_chromatograph->analysis high_vac->recrystallize

Caption: Troubleshooting decision tree for purification challenges.

References

addressing batch-to-batch variability of 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability of 4-(benzyloxy)-N-5-quinolinylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability can arise from several factors during synthesis, purification, and storage. The most common sources include:

  • Incomplete Reactions: The amide coupling reaction between 4-(benzyloxy)benzoic acid and 5-aminoquinoline may not go to completion, leaving unreacted starting materials in the final product.

  • Side Reactions: The formation of byproducts, such as the hydrolysis of the benzyloxy group or reactions involving impurities in the starting materials, can lead to a heterogeneous product mixture.

  • Inefficient Purification: Residual solvents, coupling reagents, or byproducts may not be completely removed during crystallization or chromatography.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties like solubility and melting point, which can affect its biological activity.

  • Degradation: The compound may be sensitive to light, temperature, or moisture, leading to degradation over time.

Troubleshooting Flowchart for Investigating Batch-to-Batch Variability

G cluster_0 Initial Observation cluster_1 Physicochemical Characterization cluster_2 Interpretation & Action A Inconsistent Experimental Results B Compare Melting Points A->B C Perform HPLC/UPLC Analysis A->C D Acquire NMR Spectra (¹H, ¹³C) A->D E Run Mass Spectrometry (MS) A->E F Significant Melting Point Difference? B->F G Impurity Peaks in HPLC/UPLC? C->G H Unexpected NMR Signals? D->H I Incorrect Molecular Ion in MS? E->I F->G No J Repurify Batch F->J Yes G->H No G->J Yes H->I No H->J Yes K Synthesize New Batch I->K Yes L Consistent Batches I->L No J->C

Caption: Troubleshooting workflow for identifying the source of batch-to-batch variability.

2. How do I assess the purity of my this compound batch?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods:

Technique Purpose Typical Observations for a Pure Sample
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) To determine the purity of the compound and identify any impurities.A single major peak with a purity of >95% (ideally >98%).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.All peaks should be assignable to the protons and carbons of the target molecule, with minimal or no unidentifiable signals.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the expected mass of this compound (C₂₃H₁₈N₂O₂), which is 354.41 g/mol .
Melting Point Analysis To assess the purity and crystalline form.A sharp melting point range (e.g., within 1-2 °C). A broad melting range often indicates the presence of impurities.

Example HPLC Data for Good vs. Bad Batches:

Batch ID Retention Time (min) Peak Area (%) Purity Assessment
Batch A (Good) 5.299.2High Purity
Batch B (Bad) 5.285.7Contains significant impurities
3.8 (Impurity 1)8.1
6.5 (Impurity 2)6.2

3. My batch of this compound shows low biological activity. What should I do?

Inconsistent biological activity is a common consequence of batch-to-batch variability.

Troubleshooting Steps:

  • Confirm Identity and Purity: Re-analyze the batch using the methods described in FAQ 2 to ensure it is the correct compound and meets the required purity specifications.

  • Assess Solubility: Poorly soluble compounds can lead to artificially low activity in biological assays. Verify the solubility of your batch in the assay buffer. If solubility is an issue, consider using a different solvent or formulation.

  • Investigate Potential Polymorphism: Different crystalline forms can have different dissolution rates and bioavailabilities. Consider techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to assess polymorphism if you suspect it to be an issue.

  • Evaluate for Potential Inhibitor Contamination: Impurities from the synthesis, such as residual catalysts or byproducts, could be inhibiting the biological target.

Proposed Signaling Pathway Inhibition

G cluster_0 Example Signaling Pathway cluster_1 Mechanism of Action A Ligand B Receptor Tyrosine Kinase A->B C Kinase Domain B->C D Downstream Signaling C->D Phosphorylation E Cellular Response D->E F This compound F->C Inhibition

Caption: Potential mechanism of action of this compound as a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of benzamides via amide coupling.

Materials:

  • 4-(benzyloxy)benzoic acid

  • 5-aminoquinoline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-aminoquinoline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Synthetic Workflow

G A 4-(benzyloxy)benzoic acid + 5-aminoquinoline B Amide Coupling (HATU, DIPEA, DMF) A->B C Crude Product B->C D Workup (EtOAc, NaHCO₃, Brine) C->D E Purification (Silica Gel Chromatography) D->E F Pure this compound E->F

Caption: General synthetic workflow for this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Instrument: HPLC system with a UV detector

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

Time (min) % B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

This technical support guide provides a starting point for addressing batch-to-batch variability. For further assistance, please contact our technical support team with your batch number and a detailed description of the issues encountered.

Technical Support Center: Synthesis of 4-(benzyloxy)-N-5-quinolinylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the synthesis and optimization of 4-(benzyloxy)-N-5-quinolinylbenzamide analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound analogs?

A1: The most common and direct approach is the amide coupling between 4-(benzyloxy)benzoic acid and 5-aminoquinoline. This involves activating the carboxylic acid group of the benzoic acid derivative to facilitate the nucleophilic attack by the amino group of the quinoline. The final step may involve the deprotection of the benzyl group if the phenolic analog is the target compound.

Q2: What are the most critical steps in this synthesis?

A2: The two most critical steps are the amide bond formation and, if required, the subsequent debenzylation. The amide coupling reaction's success is highly dependent on the choice of coupling reagents and reaction conditions to ensure high yield and minimize side reactions. The stability of the benzyloxy protecting group is also a key consideration throughout the synthesis.[1][2]

Q3: What common challenges might be encountered during the synthesis?

A3: Researchers may face challenges such as low reaction yields, the formation of side products due to unwanted debenzylation, and difficulties in purifying the final product due to similar polarities of starting materials and the product.[3]

Q4: How stable is the benzyloxy protecting group?

A4: The benzyloxy group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and catalytic hydrogenation.[1][2] Unintentional cleavage can occur during certain reaction conditions, especially if palladium catalysts are used for other transformations in the synthetic sequence.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in Amide Coupling Reaction
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation The initial step of any amide coupling is the activation of the carboxylic acid. If yields are low, consider the following: • Reagent Quality: Ensure coupling reagents (e.g., EDC, HATU, DCC) are fresh and anhydrous. • Alternative Reagents: Switch to a more potent coupling system. For example, phosphonium salts (BOP, PyBOP) or aminium/uronium salts (HATU, HBTU) can be more effective than carbodiimides for less reactive amines.[4] • In Situ Activation: Use additives like HOBt or HOAt to form active esters in situ, which can improve reaction rates and reduce side reactions like racemization.
Low Nucleophilicity of 5-Aminoquinoline The amino group on the electron-deficient quinoline ring can be a poor nucleophile. • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential degradation. • Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly enhance the rate of acylation.[5] • Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to scavenge the acid formed during the reaction without competing with the primary amine.
Poor Solubility of Reagents If starting materials are not fully dissolved, the reaction will be slow and incomplete. • Solvent Screening: Test different anhydrous solvents. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. For poorly soluble compounds, consider using a mixture or switching to solvents like dioxane or THF.
Issue 2: Unwanted Debenzylation (Loss of Benzyl Group)
Possible Cause Suggested Solution
Harsh Acidic Conditions Strong acids can cleave the benzyl ether.[1] • Avoid Strong Acids: If acidic conditions are required for other steps, use the mildest possible acid and lowest effective temperature. • Alternative Protecting Groups: If acid lability is a persistent issue, consider a more robust protecting group for the phenol.
Presence of Reductive Reagents The benzyl group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[1] • Orthogonal Chemistry: Ensure that no other synthetic steps require conditions that would cleave the benzyl group. For instance, if a Suzuki coupling is performed with a palladium catalyst, avoid hydrogen sources. • Oxidative Cleavage: If deprotection is desired and hydrogenation is not compatible with other functional groups, oxidative methods using reagents like DDQ can be an alternative for certain substituted benzyl ethers (e.g., p-methoxybenzyl).[1]
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with Starting Materials or Byproducts The product may have a similar polarity to unreacted starting materials or byproducts like the urea formed from carbodiimide reagents. • Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. • Aqueous Wash: If using a carbodiimide reagent like EDC, perform an acidic wash (e.g., dilute HCl) during workup to remove basic impurities and the resulting urea. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols & Data

Protocol 1: Amide Coupling of 4-(benzyloxy)benzoic acid and 5-aminoquinoline
  • To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 5-aminoquinoline (1.05 eq) to the solution.

  • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.

Table 1: Optimization of Amide Coupling Conditions
Coupling ReagentAdditive/BaseSolventTemperature (°C)Typical Yield (%)Notes
EDC·HClHOBt / DIPEADCM / DMF2560-80Standard conditions; byproduct removal is key.
HATUDIPEADMF2585-95Highly efficient; often provides cleaner reactions and higher yields.
PyBOPDIPEADMF2580-90Good for sterically hindered or less reactive amines.
SOCl₂PyridineToluene8050-70Involves acyl chloride formation; can be harsh.
Protocol 2: Debenzylation via Catalytic Hydrogenation
  • Dissolve the this compound (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 4-hydroxy-N-5-quinolinylbenzamide.

Visualized Workflows and Pathways

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Debenzylation (Optional) SM1 4-(Benzyloxy)benzoic Acid Product This compound Coupling HATU, DIPEA DMF, 25°C SM1->Coupling SM2 5-Aminoquinoline SM2->Coupling Deprotection H₂, 10% Pd/C MeOH, 25°C Product->Deprotection FinalProduct 4-Hydroxy-N-5-quinolinylbenzamide Coupling->Product Deprotection->FinalProduct

Caption: General synthetic workflow for this compound analogs.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling? CheckReagents Are coupling reagents and solvents fresh and anhydrous? Start->CheckReagents Yes CheckTemp Is reaction sluggish at room temp? CheckReagents->CheckTemp Yes Sol_Reagents Use fresh, high-quality reagents. Consider a stronger coupling agent (e.g., HATU). CheckReagents->Sol_Reagents No CheckSolubility Are starting materials fully dissolved? CheckTemp->CheckSolubility Yes Sol_Temp Gently heat reaction to 40-50°C. Add catalytic DMAP. CheckTemp->Sol_Temp No Sol_Solubility Screen alternative solvents (e.g., DMF, Dioxane) or use a co-solvent. CheckSolubility->Sol_Solubility No Success Yield Improved CheckSolubility->Success Yes Sol_Reagents->CheckTemp Sol_Temp->CheckSolubility Sol_Solubility->Success

Caption: Decision tree for troubleshooting low yields in the amide coupling step.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Quinolinylbenzamide Analog (Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a quinolinylbenzamide analog.

References

Validation & Comparative

Comparative Efficacy of 4-(Benzyloxy)-N-5-quinolinylbenzamide Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline and benzamide moieties are key pharmacophores in a range of therapeutic agents. Analogs of 4-(benzyloxy)-N-5-quinolinylbenzamide have demonstrated promising preclinical activity, primarily as anticancer and antimycobacterial agents. These compounds leverage distinct mechanisms of action, including microtubule disruption, apoptosis induction, and inhibition of essential bacterial enzymes. This guide presents a side-by-side comparison of the in vitro efficacy of these analogs, details the experimental methodologies, and illustrates the key signaling pathways and experimental workflows.

In Vitro Efficacy of Analogs

The following tables summarize the in vitro efficacy of various analogs of this compound against cancer cell lines and Mycobacterium tuberculosis.

Table 1: Anticancer Activity of 4-Benzyloxyquinolin-2(1H)-one Derivatives [1]

CompoundCell LineIC₅₀ (µM)
7e HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
8e HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
9b HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
9c HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
9e HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
10c HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
10e HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
11c HL-60< 1
Hep3B< 1
H460< 1
COLO 205< 1
11e HL-600.014
Hep3B0.025
H4600.031
COLO 2050.040
Detroit 551 (Normal Cells)> 50

Table 2: Antimycobacterial Activity of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

CompoundM. tuberculosis H37Rv MIC (µM)
9n 2.7
9o 2.8
Isoniazid (Control) 2.3

Table 3: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides [2]

CompoundPC-3 IC₅₀ (µM)HeLa IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin (Control) 8.87 ± 0.65.57 ± 0.45.23 ± 0.34.17 ± 0.2

Signaling Pathways and Mechanisms of Action

The anticancer activity of the 4-benzyloxyquinolin-2(1H)-one analogs is primarily attributed to the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.

anticancer_pathway Compound_11e Compound 11e Microtubule_Assembly Microtubule Assembly Compound_11e->Microtubule_Assembly inhibits G2_M_Arrest G2/M Arrest Microtubule_Assembly->G2_M_Arrest disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis induces Intrinsic_Pathway Intrinsic Pathway Apoptosis->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Apoptosis->Extrinsic_Pathway

Caption: Anticancer mechanism of Compound 11e.

The antiproliferative N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been shown to target Histone Deacetylase 6 (HDAC6).

hdac6_inhibition Quinoxaline_Analog Quinoxaline Analog HDAC6 HDAC6 (Zinc Finger Ubiquitin-Binding Domain) Quinoxaline_Analog->HDAC6 inhibits Protein_Acetylation Increased Protein Acetylation HDAC6->Protein_Acetylation inhibition leads to Antiproliferative_Effect Antiproliferative Effect Protein_Acetylation->Antiproliferative_Effect

Caption: HDAC6 inhibition by quinoxaline analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Antiproliferative Activity[1]

This assay determines the cytotoxic effects of compounds on cancer cell lines.

mtt_assay_workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat with compounds for 48h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate for 4h MTT_Addition->Incubation Formazan_Solubilization Add DMSO to dissolve formazan Incubation->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: MTT assay experimental workflow.

Protocol:

  • Cancer cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

  • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC₅₀ values were calculated as the concentration of the compound that caused a 50% reduction in cell viability.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Protocol:

  • A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final inoculum of 5 x 10⁵ CFU/mL.

  • The compounds were serially diluted in 7H9 broth in a 96-well plate.

  • The bacterial suspension was added to each well. Isoniazid was used as a positive control.

  • The plates were incubated at 37°C for 7 days.

  • After incubation, Alamar Blue reagent was added to each well, and the plates were incubated for another 24 hours.

  • A color change from blue to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

Western Blot Analysis for Apoptosis-Related Proteins[1]

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • COLO 205 cells were treated with compound 11e for 24 hours.

  • The cells were harvested and lysed to extract total proteins.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against active caspase-3, -8, -9, procaspase-3, -8, -9, PARP, Bid, Bcl-xL, and Bcl-2.

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data for analogs of this compound highlight the therapeutic potential of this chemical scaffold in oncology and infectious diseases. The 4-benzyloxyquinolin-2(1H)-one derivatives, in particular, have demonstrated potent, single-digit nanomolar efficacy against various cancer cell lines with a favorable safety profile against normal cells.[1] The N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promising activity against M. tuberculosis, comparable to the first-line drug isoniazid. Furthermore, the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been identified as a new class of HDAC6 inhibitors with antiproliferative effects.[2]

These findings underscore the importance of the benzyloxy-quinoline/quinoxaline core structure in designing novel therapeutic agents. Further optimization of these lead compounds could lead to the development of new and effective treatments for cancer and tuberculosis. The experimental protocols and pathway analyses provided in this guide offer a framework for future preclinical evaluation of this compound and its derivatives.

References

A Comparative Analysis of 4-(Benzyloxy)-N-5-quinolinylbenzamide and Structurally Related Quinoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, quinoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the hypothetical compound 4-(benzyloxy)-N-5-quinolinylbenzamide against other structurally related quinoline derivatives that have been investigated as kinase inhibitors. While direct experimental data for this compound is not publicly available, this guide synthesizes data from closely related analogs to infer its potential activity and place it within the broader context of quinoline-based drug candidates.

The core structure of this compound combines a quinoline moiety, a benzamide linker, and a benzyloxy substituent. Each of these components plays a crucial role in the potential biological activity of the molecule. The quinoline core is a common feature in many approved kinase inhibitors, while the benzamide portion can participate in crucial hydrogen bonding interactions within the kinase ATP-binding pocket. The benzyloxy group offers a lipophilic region that can be tailored to enhance potency and selectivity.

Comparison with N-(Quinolin-5-yl)benzamide Analogs as Kinase Inhibitors

Research into N-(quinolin-5-yl)benzamide derivatives has revealed their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[4] While no data exists for the target compound, studies on similar N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A provide insights into the potential mechanism.[5]

Comparison with Quinoline Derivatives Targeting Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) like VEGFR and EGFR are pivotal in cancer progression, primarily through their roles in angiogenesis and cell proliferation. Quinoline-based compounds have been extensively explored as inhibitors of these kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives have been identified as potent VEGFR-2 inhibitors.[6][7] Although structurally different from our target compound, these molecules share the quinoline core and demonstrate the potential of this scaffold in targeting VEGFR-2.

Compound IDStructureVEGFR-2 IC₅₀ (µM)Antiproliferative Activity (MCF-7) IC₅₀ (µM)
7s N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)quinolin-4-amine0.031.2
Sunitinib (Control) --13.6
Table 1: In vitro VEGFR-2 inhibitory activity and antiproliferative activity against MCF-7 human breast cancer cells of a potent quinoline-based VEGFR-2 inhibitor.[7]

The data suggests that the quinoline scaffold can be effectively utilized to achieve potent VEGFR-2 inhibition. The introduction of a benzyloxy group in this compound could potentially enhance binding to the hydrophobic regions of the ATP-binding pocket of VEGFR-2.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another crucial RTK involved in cell growth and proliferation, and its inhibitors are used in the treatment of various cancers. Quinazoline derivatives, which are structurally related to quinolines, have shown significant promise as EGFR inhibitors.[8] A series of 6-benzamide quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity.

Compound IDR GroupEGFRwt IC₅₀ (nM)Antiproliferative Activity (A549) IC₅₀ (µM)
Analog 1 2-fluoro15.28.5
Analog 2 2-fluoro, 5-nitro7.83.2
Gefitinib (Control) -17.115.6
Table 2: In vitro EGFR inhibitory activity and antiproliferative activity against A549 human lung cancer cells of 6-benzamide quinazoline derivatives.[8]

These results highlight the importance of the benzamide moiety and substitutions on the phenyl ring for EGFR inhibition. The benzyloxy group in this compound could potentially occupy a hydrophobic pocket in the EGFR kinase domain, similar to other known inhibitors.

Comparison with 4-Aminoquinoline Derivatives

While our target compound is a benzamide derivative, it is informative to compare it with 4-aminoquinoline analogs, which have also been extensively studied. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity.[9]

Compound IDR Group (on quinoline)R' Group (on benzyloxy)MIC (µM) against M. tuberculosis H37Rv
9n 7-bromo4-chloro2.7
9o 7-bromo4-fluoro2.8
Isoniazid (Control) --2.3
Table 3: Antimycobacterial activity of N-(4-(benzyloxy)benzyl)-4-aminoquinoline derivatives.[9]

This data indicates that the benzyloxy- and quinoline-containing scaffold can be adapted for different therapeutic targets, in this case, for infectious diseases.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against various kinases is typically determined using an in vitro kinase assay. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody. When the europium-labeled antibody binds to the phosphorylated substrate, it brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.

Procedure:

  • The kinase, biotinylated substrate peptide, and ATP are incubated in a buffer solution.

  • The test compound (dissolved in DMSO) is added at various concentrations.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a detection mixture containing the europium-labeled antibody and streptavidin-XL665.

  • After an incubation period, the HTRF signal is read on a compatible plate reader.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow formazan crystal formation.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Signaling Pathway and Experimental Workflow Diagrams

G General Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binding & Dimerization Kinase_Domain Kinase Domain RTK->Kinase_Domain Autophosphorylation Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phospho_Substrate->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_Domain Inhibition

Caption: General signaling pathway of receptor tyrosine kinases and the point of inhibition.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & SAR Synthesis Synthesis of Quinoline Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., HTRF) Characterization->Kinase_Assay Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture IC50_Kinase Determine Kinase IC₅₀ Kinase_Assay->IC50_Kinase SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR MTT_Assay Antiproliferative Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50_Cell Determine Cellular IC₅₀ MTT_Assay->IC50_Cell IC50_Cell->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Cross-Validation of a Hypothesized TNIK Inhibitor's Mechanism of Action: A Comparative Guide for 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for 4-(benzyloxy)-N-5-quinolinylbenzamide as a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). Based on its quinolinylbenzamide scaffold, a common feature in many kinase inhibitors, this compound is postulated to target the ATP-binding site of TNIK, thereby disrupting the Wnt/β-catenin signaling pathway, a critical mediator in colorectal cancer and other malignancies.[1][2][3]

This document objectively compares the potential efficacy of this compound with established TNIK inhibitors, supported by a compilation of experimental data from publicly available studies. Detailed protocols for key validation assays are also provided to facilitate the replication and extension of these findings.

Comparative Analysis of TNIK Inhibitors

The therapeutic potential of targeting TNIK has led to the development of several small molecule inhibitors. This section compares the in vitro potency of our hypothesized compound's class with known TNIK inhibitors.

Table 1: In Vitro Potency of Selected TNIK Inhibitors

CompoundTarget(s)IC50 / KiAssay TypeReference(s)
This compound Hypothesized: TNIKTBDTBDN/A
NCB-0846TNIK, FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGKIC50: 21 nM (TNIK)Kinase Assay[4][5][6][7]
KY-05009TNIK, MLK1Ki: 100 nM (TNIK)ATP Competition Assay[8][9][10][11]
DovitinibTNIK, FLT3, c-Kit, FGFR1/3, VEGFR1/2/3, PDGFRα/βKi: 13 nM (TNIK)ATP Competition Assay[12][13][14]
INS018-055TNIKIC50: 7.8 nM (TNIK)Kinase Assay[15][16][17]
TNIK-IN-3TNIK, Flt4, Flt1, DRAK1IC50: 26 nM (TNIK)Kinase Assay[18]

Note: TBD (To Be Determined) indicates that experimental data for this compound is not yet available. The data for other compounds are sourced from the cited literature.

Elucidating the Mechanism of Action: Signaling Pathway and Experimental Validation

TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key step for the activation of Wnt target gene transcription.[19] Inhibition of TNIK is expected to block this phosphorylation event, leading to the downregulation of genes involved in cell proliferation and survival.

Wnt/β-catenin Signaling Pathway and the Role of TNIK

The following diagram illustrates the canonical Wnt signaling pathway and the central role of TNIK. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF4/LEF transcription factors. TNIK is recruited to this complex and phosphorylates TCF4, which is essential for the transcription of Wnt target genes like MYC and CCND1 (Cyclin D1).

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation TCF4 TCF4/LEF Beta_Catenin_Nuc->TCF4 TNIK TNIK TCF4->TNIK TCF4_P p-TCF4 TNIK->TCF4_P Phosphorylates Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF4_P->Wnt_Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation Inhibitor 4-(benzyloxy)-N-5- quinolinylbenzamide (Hypothesized) Inhibitor->TNIK Inhibits

Figure 1: Hypothesized mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

To validate the hypothesized mechanism of action and compare the efficacy of this compound with other TNIK inhibitors, the following experimental protocols are recommended.

In Vitro TNIK Kinase Assay

This assay directly measures the inhibitory effect of the compound on TNIK's enzymatic activity.

Objective: To determine the IC50 value of this compound for TNIK.

Materials:

  • Recombinant human TNIK enzyme.[20]

  • Myelin basic protein (MBP) as a generic substrate or a specific TCF4-derived peptide.[21]

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).[19][22]

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[20]

  • Test compound (this compound) dissolved in DMSO.

  • 96-well or 384-well plates.

  • Scintillation counter or luminometer.

Procedure (Radiometric Assay): [19][20]

  • Prepare a reaction mixture containing kinase assay buffer, recombinant TNIK enzyme, and the substrate (MBP or TCF4 peptide).

  • Add serial dilutions of this compound or a control inhibitor (e.g., NCB-0846) to the wells of the plate. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Procedure (Luminescence-based Assay - ADP-Glo™): [21][22][23]

  • Follow a similar setup for the reaction mixture and compound addition as the radiometric assay, but use non-radiolabeled ATP.

  • After the kinase reaction incubation, add the ADP-Glo™ Reagent to convert the ADP generated to ATP.

  • Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a luminometer. The signal intensity is proportional to the kinase activity.

  • Calculate the percentage of inhibition and the IC50 value.

Kinase_Assay_Workflow cluster_detection Detection Start Start: Prepare Reagents Prepare_Reaction_Mix Prepare Reaction Mix (TNIK, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add Serial Dilutions of This compound Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP ([γ-³²P]ATP or cold ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Radiometric Radiometric: Spot on P81 paper, wash, and count radioactivity Stop_Reaction->Detect_Radiometric Radiometric Method Detect_Luminescence Luminescence (ADP-Glo™): Add detection reagents and measure luminescence Stop_Reaction->Detect_Luminescence Luminescence Method Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Detect_Radiometric->Analyze_Data Detect_Luminescence->Analyze_Data End End Analyze_Data->End Logical_Relationship Compound This compound Binds_TNIK Binds to ATP-binding site of TNIK Compound->Binds_TNIK Inhibits_Kinase Inhibits TNIK Kinase Activity (IC50 determination) Binds_TNIK->Inhibits_Kinase Decreased_pTCF4 Decreased Phosphorylation of TCF4 (Western Blot) Inhibits_Kinase->Decreased_pTCF4 Wnt_Target_Gene_Downregulation Downregulation of Wnt Target Genes (e.g., MYC, CCND1) Decreased_pTCF4->Wnt_Target_Gene_Downregulation Reduced_Proliferation Reduced Cancer Cell Proliferation & Survival (MTT Assay) Wnt_Target_Gene_Downregulation->Reduced_Proliferation Therapeutic_Effect Potential Therapeutic Effect in Wnt-driven Cancers Reduced_Proliferation->Therapeutic_Effect

References

Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro and in vivo activities of three prominent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors: FK866, STF-118804, and OT-82. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for cancer therapy research.

Introduction to NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in cellular metabolism, DNA repair, and signaling.[2] Cancer cells, due to their high proliferation rate and energy demands, are often more reliant on the NAMPT-mediated NAD+ salvage pathway for survival.[1] Consequently, inhibiting NAMPT has emerged as a promising therapeutic strategy to selectively target cancer cells by depleting their NAD+ levels, leading to metabolic collapse and cell death.[3][4] This guide focuses on a comparative analysis of three key NAMPT inhibitors: the first-in-class compound FK866, and the next-generation inhibitors STF-118804 and OT-82.

In Vitro Activity Comparison

The in vitro potency of FK866, STF-118804, and OT-82 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
FK866 HepG2Liver Cancer2.21 ± 0.21[5]
U251Glioblastoma~40[6]
Multiple Hematological CancersHematological MalignanciesLow nM range[7]
STF-118804 Panc-1Pancreatic CancerLow nM range[8]
PaTu8988tPancreatic CancerLow nM range[8]
B-ALL cell linesAcute Lymphoblastic LeukemiaLow nM range[9]
OT-82 Hematopoietic Cancer Cell Lines (average)Hematological Malignancies2.89 ± 0.47[10]
Non-Hematopoietic Cancer Cell Lines (average)Various Solid Tumors13.03 ± 2.94[10]
Acute Leukemia Cell LinesAcute Leukemia0.2 - 4.0[11]

In Vivo Efficacy Comparison

The anti-tumor efficacy of these NAMPT inhibitors has been demonstrated in various preclinical xenograft models. The following table summarizes key findings from in vivo studies.

CompoundCancer ModelDosing RegimenKey OutcomesReference
FK866 Pancreatic Cancer Orthotopic Model (Panc-1 cells)15 mg/kg for 21 daysReduced tumor size[8]
Anaplastic Meningioma Xenograft (IOMM cells)5 mg/kgSignificantly lower tumor volume and weight[3]
Pancreatic Cancer Xenograft (KP4 cells)Not specifiedSlowed tumor progression[12]
STF-118804 Pancreatic Cancer Orthotopic Model (Panc-1 cells)25 mg/kg for 21 daysReduced tumor size, comparable to FK866[8]
Acute Lymphoblastic Leukemia Orthotopic Xenograft25 mg/kg twice daily (s.c.)Improved survival and depleted leukemia-initiating cells[13]
OT-82 MLL-rearranged AML Subcutaneous Xenograft (MV4-11 cells)25 or 50 mg/kg (P.O.) for 3 weeksDose-dependent tumor growth inhibition, with higher dose leading to complete eradication
Pediatric Acute Lymphoblastic Leukemia PDXsNot specifiedSignificant leukemia growth delay in 95% of models and disease regression in 86%[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

NAMPT Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of NAMPT.[15]

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • ATP solution (400 µM)

  • Nicotinamide solution (400 µM)

  • PRPP solution (800 µM)

  • Test compounds (e.g., FK866, STF-118804, OT-82)

  • 96-well plate

Procedure:

  • Thaw all reagents on ice.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells. Add NAMPT Dilution Buffer to the "Blank" wells.

  • Add the test inhibitor dilutions to the appropriate wells. Add diluent solution to the "Positive Control" and "Blank" wells.

  • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Prepare a Master Mix containing NAMPT Assay Buffer, ATP, Nicotinamide, and PRPP.

  • Initiate the enzymatic reaction by adding the Master Mix to all wells.

  • Incubate the plate at 30°C for 2 hours.

  • The product of the NAMPT reaction, NMN, is converted to NAD+, which is then reduced to NADH.[16]

  • Measure the fluorescence intensity of NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.[16]

  • Calculate the percent inhibition and IC50 values.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[17]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[13]

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of NAMPT inhibitors in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line for tumor implantation

  • Test compounds (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage or subcutaneous injection).[13]

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the animals as an indicator of toxicity.[4]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like NAD+ levels).[4][8]

  • Analyze the data to determine the effect of the treatment on tumor growth and overall survival.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

NAMPT_Signaling_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cell_Metabolism Cellular Metabolism Sirtuins->Cell_Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair Inhibitors NAMPT Inhibitors (FK866, STF-118804, OT-82) Inhibitors->NAMPT

Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.

In_Vitro_Workflow Cell_Culture 1. Seed Cancer Cells in 96-well plate Treatment 2. Treat with NAMPT Inhibitors Cell_Culture->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro cell viability (MTT) assay.

In_Vivo_Workflow Cell_Implantation 1. Implant Tumor Cells into Immunocompromised Mice Tumor_Growth 2. Allow Tumors to Grow to Palpable Size Cell_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Groups Tumor_Growth->Randomization Treatment_Admin 4. Administer NAMPT Inhibitor or Vehicle (Daily) Randomization->Treatment_Admin Monitoring 5. Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint 6. Endpoint: Tumor Excision and Analysis Monitoring->Endpoint Data_Analysis 7. Analyze Tumor Growth and Survival Data Endpoint->Data_Analysis

Caption: Workflow for the in vivo xenograft tumor model.

References

independent verification of 4-(benzyloxy)-N-5-quinolinylbenzamide's biological effects

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of the Biological Activities of Benzyloxy Benzamide and Quinoline Derivatives

This guide provides a comparative analysis of the biological effects of various derivatives of benzyloxy benzamide and quinoline, compounds of significant interest in drug discovery. Due to the limited publicly available data on the specific biological effects of 4-(benzyloxy)-N-5-quinolinylbenzamide, this document focuses on structurally related compounds with demonstrated activities across several therapeutic areas. We will explore their efficacy as antimycobacterial agents, neuroprotective molecules, and anticancer compounds, presenting key experimental data to allow for objective comparison.

Antimycobacterial Activity

Several quinoline derivatives have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. A notable series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated promising results, with some compounds exhibiting potency comparable to the first-line drug isoniazid.[1]

Comparative Efficacy of Antimycobacterial Quinolines
Compound/DrugTarget OrganismMinimal Inhibitory Concentration (MIC)Reference
Compound 9n M. tuberculosis H37Rv2.7 µM[1]
Compound 9o M. tuberculosis H37Rv2.8 µM[1]
Isoniazid M. tuberculosis H37Rv2.3 µM[1]
Compound 7b M. tuberculosis H37Rv10 µg/mL (24 µM)[2]
Compound 7h Staphylococcus aureus20 µg/mL (47 µM)[2]
Compound 5 M. tuberculosis H37Rv2 µg/mL[3]
Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay for M. tuberculosis

The antimycobacterial activity is typically determined using a microplate Alamar blue assay (MABA).

  • Preparation: 200 µL of sterile deionized water is added to the outer wells of a 96-well plate to prevent evaporation. The test compounds are serially diluted in Middlebrook 7H9 broth in the inner wells.

  • Inoculation: Mycobacterium tuberculosis H37Rv is added to each well at a final concentration of approximately 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Detection: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours.

  • Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow

cluster_prep Plate Preparation cluster_exp Experiment cluster_read Reading prep1 Add sterile water to outer wells prep2 Serially dilute compounds in broth prep1->prep2 Next inoculate Inoculate with M. tuberculosis prep2->inoculate Next incubate1 Incubate for 5-7 days at 37°C inoculate->incubate1 Next add_reagent Add Alamar Blue reagent incubate1->add_reagent Next incubate2 Incubate for 24 hours add_reagent->incubate2 Next read_results Observe color change (Blue -> Pink) incubate2->read_results Determine MIC

Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of antimycobacterial compounds.

Neuroprotective Effects via PSD95-nNOS Inhibition

A series of benzyloxy benzamide derivatives have been identified as inhibitors of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). This interaction is a key downstream step in the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which, when overactivated, contributes to neuronal damage in conditions like ischemic stroke.[4]

Comparative Efficacy of PSD95-nNOS Inhibitors
CompoundIC50 (PSD95-nNOS Binding)ED50 (Paclitaxel-induced allodynia)Reference
IC87201 23.94 ± 9.89 µM2.47 mg/kg[4]
ZL006 12.88 ± 4.14 µM0.93 mg/kg[4]
Signaling Pathway

Overactivation of NMDARs leads to an influx of Ca2+, which binds to calmodulin (CaM). The Ca2+/CaM complex then activates nNOS, which is localized to the NMDAR complex by PSD95. This leads to the production of nitric oxide (NO), which can be neurotoxic at high levels. Inhibiting the PSD95-nNOS interaction decouples nNOS from the NMDAR, thereby preventing excessive NO production.

cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol NMDAR NMDAR PSD95 PSD95 NMDAR->PSD95 Ca2_influx Ca2+ Influx NMDAR->Ca2_influx Allows nNOS nNOS PSD95->nNOS Tethers Glutamate Glutamate Glutamate->NMDAR Binds and activates CaM Calmodulin (CaM) Ca2_influx->CaM Activates CaM->nNOS Activates NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes Neurotoxicity Neurotoxicity NO_production->Neurotoxicity Inhibitor Benzyloxy Benzamide Inhibitor Inhibitor->PSD95 Blocks Interaction

Caption: NMDAR-PSD95-nNOS signaling pathway and the point of intervention for benzyloxy benzamide inhibitors.

Experimental Protocols

AlphaScreen Assay for PSD95-nNOS Interaction

This is a bead-based immunoassay used to quantify protein-protein interactions.

  • Protein Preparation: Purified GST-tagged PSD95 and His-tagged nNOS proteins are used.

  • Assay Setup: The assay is performed in 384-well plates. The test compounds are added to the wells, followed by the purified proteins.

  • Bead Addition: Glutathione donor beads and Nickel Chelate acceptor beads are added. These beads bind to the GST and His tags, respectively.

  • Incubation: The plates are incubated in the dark to allow for protein binding and bead proximity.

  • Reading: If the proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation. The signal is read on a plate reader. A decrease in signal indicates inhibition of the interaction.

Anticancer Activity

Derivatives of benzyloxy benzamide and related structures have been explored as potential anticancer agents, targeting various mechanisms, including androgen receptor antagonism and kinase inhibition.

Androgen Receptor (AR) Antagonism

N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been developed as antagonists of the androgen receptor, a key driver of prostate cancer growth.[5]

CompoundIC50 (AR Antagonism - LNCaP cells)Reference
T1-12 1.42 µM[5]
Enzalutamide 36 nM[6]
Bicalutamide 0.16 µM[6]
MEK Inhibition

N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed as inhibitors of MEK1, a kinase in the MAPK signaling pathway, which is often dysregulated in cancer.[7]

CompoundIC50 (MEK1)GI50 (A549 cells)Reference
Compound 7b 91 nM0.26 µM[7]
HDAC6 Inhibition

A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated antiproliferative activity against a panel of cancer cell lines, with in silico studies suggesting inhibition of histone deacetylase 6 (HDAC6).[8][9]

CompoundMCF-7HCT-116HelaPC-3Reference
Compound 6k 6.93 ± 0.4 µM10.88 ± 0.8 µM9.46 ± 0.7 µM12.17 ± 0.9 µM[8][9]
Doxorubicin 4.17 ± 0.2 µM5.23 ± 0.3 µM8.87 ± 0.6 µM-[8][9]
Signaling Pathways

Androgen Receptor Signaling: Androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing it to translocate to the nucleus, where it acts as a transcription factor for genes involved in cell growth and survival. AR antagonists block this process.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerizes and translocates ARE Androgen Response Element (DNA) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Antagonist AR Antagonist (e.g., T1-12) Antagonist->AR Blocks binding

Caption: Simplified androgen receptor signaling pathway and the mechanism of AR antagonists.

MAPK/ERK Pathway: This pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. MEK is a central kinase in this pathway.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling cascade, highlighting the role of MEK and its inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., LNCaP, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is purple.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

References

Comparative Analysis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines as Potent Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs, evaluating their potential as antimycobacterial agents. The core of this analysis is the quantitative comparison of their in vitro activity against Mycobacterium tuberculosis H37Rv, supported by detailed experimental protocols and a visualization of the general synthetic scheme.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics. The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown promise against various pathogens. This guide focuses on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) of this series offers valuable insights for the design of more potent antitubercular agents.

Quantitative Data Summary

The antimycobacterial activity of the parent compound, N-(4-(benzyloxy)benzyl)-quinolin-4-amine, and its analogs were quantified by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are summarized in the table below.[1][2]

Compound IDR1R2R3R4R5R6MIC (µM)[1][2]
Parent HHHHHH>23.4
Analog 1 HHClHHH5.9
Analog 2 HHFHHH11.7
Analog 3 HHHClHH2.7
Analog 4 HHHFHH2.8
Analog 5 BrHHHHH5.8
Analog 6 BrHClHHH2.7
Analog 7 BrHFHHH2.8
Analog 8 OCH3HHHHH11.7
Analog 9 OCH3HClHHH5.8
Analog 10 OCH3HFHHH5.9
Analog 11 HCH3HHHH11.7
Analog 12 HCH3ClHHH5.9
Analog 13 HCH3FHHH5.8
Analog 14 HC2H5HHHH23.4
Analog 15 HC2H5ClHHH11.7
Analog 16 HC2H5FHHH11.7
Isoniazid ------2.3

Note: R1-R6 refer to substituents on the quinoline and benzyloxybenzyl moieties as depicted in the general synthetic scheme below. Isoniazid, a first-line anti-TB drug, is included for comparison.[1]

Experimental Protocols

General Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

The synthesis of the target compounds involves a multi-step process.[1][2]

Step 1: Synthesis of 4-(Benzyloxy)benzonitriles. A mixture of 4-cyanophenol, the appropriately substituted benzyl bromide, and potassium carbonate in acetone is refluxed for 4 hours. After cooling, the solid is filtered, and the solvent is evaporated to yield the 4-(benzyloxy)benzonitrile derivative.

Step 2: Synthesis of 4-(Benzyloxy)benzylamines. The 4-(benzyloxy)benzonitrile derivative is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) is added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched by the sequential addition of water and sodium hydroxide solution. The resulting solid is filtered, and the filtrate is concentrated to give the crude 4-(benzyloxy)benzylamine, which is used in the next step without further purification.

Step 3: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. A mixture of the appropriate 4-chloroquinoline, the 4-(benzyloxy)benzylamine from Step 2, and N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) is heated at 150 °C for 20 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline analog.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of the synthesized compounds was determined using the broth microdilution method.[3][4]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is used as the test organism.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80 is used for bacterial growth.

  • Preparation of Inoculum: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted in the culture medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Preparation: The test compounds are serially diluted in the culture medium in a 96-well microplate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microplate. The plate is then incubated at 37 °C for 7-14 days.

  • MIC Determination: After incubation, the wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that causes no visible growth of the bacteria. A colorimetric indicator such as resazurin may be added to aid in the determination of cell viability.

Visualizations

General Synthetic Scheme

The following diagram illustrates the general synthetic pathway for the preparation of the N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs.

Synthetic_Scheme cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 4_cyanophenol 4-Cyanophenol benzonitrile 4-(Benzyloxy)benzonitrile Derivative 4_cyanophenol->benzonitrile K2CO3, Acetone, Reflux benzyl_bromide Substituted Benzyl Bromide benzyl_bromide->benzonitrile benzylamine 4-(Benzyloxy)benzylamine Derivative benzonitrile->benzylamine 1. LiAlH4, THF 2. H2O, NaOH final_product N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Analog benzylamine->final_product DIPEA, DMSO, 150 °C 4_chloroquinoline Substituted 4-Chloroquinoline 4_chloroquinoline->final_product

Caption: General synthetic route for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

Structure-Activity Relationship (SAR) Overview

The following diagram provides a simplified overview of the key structure-activity relationships observed in this series of compounds.

SAR_Overview cluster_quinoline Quinoline Ring Substitutions cluster_benzyl Benzyloxybenzyl Ring Substitutions Core_Scaffold N-(4-(benzyloxy)benzyl)-4-aminoquinoline R1_Br R1 = Br (Increased Activity) Core_Scaffold->R1_Br Substitution at R1 R1_OMe R1 = OMe (Moderate Activity) Core_Scaffold->R1_OMe R4_Cl R4 = Cl (Potent Activity) Core_Scaffold->R4_Cl Substitution at R4 R4_F R4 = F (Potent Activity) Core_Scaffold->R4_F

Caption: Key structure-activity relationships for antimycobacterial potency.

References

Assessing the Selectivity Profile of Quinoline-Containing Benzamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative overview of the selectivity of quinoline-containing benzamide derivatives, a chemical class with demonstrated potential as kinase inhibitors. Due to the limited publicly available data on the specific compound 4-(benzyloxy)-N-5-quinolinylbenzamide, this guide will focus on the broader class and use representative examples to illustrate the assessment of a selectivity profile.

The benzamide moiety is a common scaffold in medicinal chemistry, and its derivatives have been explored as inhibitors of various biological targets, including kinases.[1][2] The incorporation of a quinoline ring can further modulate the pharmacological properties of these compounds, as quinoline derivatives are known to possess a wide range of biological activities.[3][4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.

Comparative Selectivity of Benzamide-Based Kinase Inhibitors

To illustrate the selectivity profile of this class of compounds, we present data on a representative N-(thiophen-2-yl) benzamide derivative that has been evaluated against a panel of kinases for its inhibitory activity on BRAFV600E.[1] While not a direct quinoline-containing analogue, its benzamide core provides a relevant comparison point for assessing kinase selectivity.

Target KinaseRepresentative Benzamide Derivative (% Inhibition at 10 µM)Alternative Inhibitor (Vemurafenib) IC50 (nM)
BRAFV600E >95% 31
MEK1<10%>10,000
ERK2<5%>10,000
p38α<15%2,700
JNK1<10%>10,000
CDK2/cyclin A<20%1,400
VEGFR230%100
c-Kit25%48
PDGFRβ40%57

Data for the representative benzamide derivative is qualitative (% inhibition) as presented in the source.[1] Vemurafenib data is provided as a well-established BRAFV600E inhibitor for comparative purposes.

This table highlights the importance of screening against a panel of kinases to determine the selectivity of a compound. The representative benzamide derivative shows high potency against its intended target, BRAFV600E, with significantly lower inhibition of other kinases, indicating a favorable selectivity profile within this limited panel.[1]

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's selectivity profile relies on robust and standardized experimental protocols. Below is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases and compounds. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega) or a radiometric method like the HotSpot™ assay.[6][7]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure (Adapted from ADP-Glo™ Assay Protocol): [5]

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final assay concentration might range from 10 µM to 0.1 nM.

  • Assay Plate Setup: Add 1 µl of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2 µl of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The ATP concentration is typically at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity profile of a novel compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity cluster_3 Data Analysis & Reporting compound_synthesis Synthesis of 4-(benzyloxy)- N-5-quinolinylbenzamide compound_prep Serial Dilution in DMSO compound_synthesis->compound_prep primary_assay Single High-Concentration Screen (e.g., 10 µM) against Kinase Panel compound_prep->primary_assay ic50_determination IC50 Determination for Active Hits primary_assay->ic50_determination Identify Hits (>50% Inhibition) selectivity_analysis Selectivity Profile Analysis ic50_determination->selectivity_analysis data_analysis Data Visualization (e.g., Kinome Map) selectivity_analysis->data_analysis report Comprehensive Selectivity Report Generation data_analysis->report

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Signaling Pathway Context

While the specific pathway inhibited by this compound is not yet defined, related benzamide derivatives have been shown to target pathways such as the MAPK/ERK pathway by inhibiting kinases like BRAF.[1] The diagram below illustrates a simplified version of this pathway.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Benzamide Derivative (Potential Inhibitor) Inhibitor->RAF

Caption: Potential Inhibition of the MAPK/ERK Pathway.

References

A Comparative Analysis of 4-(Benzyloxy)-N-5-quinolinylbenzamide Derivatives and Standard-of-Care Antivirals for Influenza A (H1N1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide benchmarks a representative compound from the 4-[(quinolinyl)amino]benzamide class, specifically 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}-N-(3-hydroxypropyl)benzamide (G07) , against industry-standard influenza antivirals. The direct subject of the topic, 4-(benzyloxy)-N-5-quinolinylbenzamide, lacks sufficient publicly available data for a comprehensive review. The insights from G07, a structurally related molecule, are presented to offer valuable comparative context for research and development purposes.

Introduction

The continual evolution of influenza viruses necessitates the development of novel antiviral agents with diverse mechanisms of action. The 4-[(quinolinyl)amino]benzamide scaffold has emerged as a promising area of investigation for new anti-influenza therapeutics. This guide provides a head-to-head comparison of the in vitro efficacy of a lead compound from this class, G07, against established antiviral drugs: Oseltamivir, Zanamivir, and Baloxavir marboxil. The data presented herein is derived from studies on the influenza A/WSN/33 (H1N1) strain, a common laboratory model.

Quantitative Performance Analysis

The in vitro antiviral activity of G07 and industry-standard drugs was evaluated using Cytopathic Effect (CPE) inhibition and plaque inhibition assays. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for assessing antiviral potency.

Compound/DrugTargetAssay TypeInfluenza StrainEC₅₀ (µM)IC₅₀ (µM)Cytotoxicity (CC₅₀ in MDCK cells in µM)
G07 Viral RNA PolymeraseCPE InhibitionA/WSN/33 (H1N1)11.38 ± 1.89[1][2]->100
Plaque InhibitionA/WSN/33 (H1N1)-0.23 ± 0.15[1][2]
Oseltamivir NeuraminidaseNeuraminidase InhibitionA/WSN/33 (H1N1)-~0.00051>1000
Zanamivir NeuraminidaseNeuraminidase InhibitionA(H1N1)pdm09-0.0002 - 0.0006>10000
Baloxavir marboxil Cap-dependent EndonucleaseFocus ReductionA(H1N1)pdm09~0.0007 ± 0.0005-Not reported in this context

Note: Direct comparison of EC₅₀/IC₅₀ values should be approached with caution due to variations in assay methodologies and specific influenza strains used in different studies.

Mechanism of Action and Signaling Pathways

The investigational compound G07 and the industry standards exhibit distinct mechanisms for inhibiting influenza virus replication.

G07 is believed to target the viral RNA-dependent RNA polymerase (RdRp) complex, a crucial enzyme for the transcription and replication of the viral genome. By inhibiting RdRp, G07 effectively halts the production of new viral RNA.[1][2]

Oseltamivir and Zanamivir are neuraminidase inhibitors. Neuraminidase is a viral surface enzyme that cleaves sialic acid residues, enabling the release of newly formed virus particles from an infected cell. Inhibition of neuraminidase leads to viral aggregation at the cell surface and a reduction in viral spread.

Baloxavir marboxil is a cap-dependent endonuclease inhibitor. This drug targets the polymerase acidic (PA) subunit of the viral RdRp, preventing the "cap-snatching" process where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.

Viral_Replication_Inhibition cluster_virus Influenza Virus Life Cycle cluster_drugs Antiviral Intervention Points Entry Entry Uncoating Uncoating Entry->Uncoating Transcription/Replication Transcription/Replication Uncoating->Transcription/Replication Assembly Assembly Transcription/Replication->Assembly Budding Budding Assembly->Budding Release Release Budding->Release Baloxavir marboxil Baloxavir marboxil Baloxavir marboxil->Transcription/Replication Inhibits Cap-Dependent Endonuclease (PA subunit) G07 G07 G07->Transcription/Replication Inhibits RNA Polymerase (RdRp complex) Neuraminidase_Inhibitors Oseltamivir / Zanamivir Neuraminidase_Inhibitors->Release Inhibits Neuraminidase

Figure 1: Mechanisms of action for G07 and industry-standard influenza antivirals.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated to form a confluent monolayer.[3]

  • Compound Preparation: The test compound (e.g., G07) is serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with the influenza A/WSN/33 (H1N1) virus.

  • Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells with virus only (no compound) and cells only (no virus, no compound) are included.

  • Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells. The absorbance is read using a microplate reader.

  • EC₅₀ Determination: The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

CPE_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_incubation Incubation and Readout Seed MDCK cells Seed MDCK cells Prepare compound dilutions Prepare compound dilutions Seed MDCK cells->Prepare compound dilutions Infect cells with Influenza virus Infect cells with Influenza virus Prepare compound dilutions->Infect cells with Influenza virus Add compound dilutions to wells Add compound dilutions to wells Infect cells with Influenza virus->Add compound dilutions to wells Incubate for 48-72h Incubate for 48-72h Add compound dilutions to wells->Incubate for 48-72h Measure cell viability (MTT/MTS) Measure cell viability (MTT/MTS) Incubate for 48-72h->Measure cell viability (MTT/MTS) Calculate EC50 Calculate EC50 Measure cell viability (MTT/MTS)->Calculate EC50

Figure 2: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication and spread.

Methodology:

  • Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.[4]

  • Virus Dilution: The influenza A/WSN/33 (H1N1) virus is serially diluted to a concentration that will produce a countable number of plaques.

  • Infection: The cell monolayers are infected with the diluted virus for a short adsorption period (e.g., 1 hour).

  • Overlay Application: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones against a background of stained, viable cells.

  • IC₅₀ Determination: The number of plaques is counted for each compound concentration. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Assay_Workflow Seed MDCK cells Seed MDCK cells Infect with diluted Influenza virus Infect with diluted Influenza virus Seed MDCK cells->Infect with diluted Influenza virus Apply semi-solid overlay with compound Apply semi-solid overlay with compound Infect with diluted Influenza virus->Apply semi-solid overlay with compound Incubate for 2-3 days Incubate for 2-3 days Apply semi-solid overlay with compound->Incubate for 2-3 days Fix and stain cells Fix and stain cells Incubate for 2-3 days->Fix and stain cells Count plaques Count plaques Fix and stain cells->Count plaques Calculate IC50 Calculate IC50 Count plaques->Calculate IC50

Figure 3: Workflow for the Plaque Inhibition Assay.

Conclusion

The representative 4-[(quinolinyl)amino]benzamide derivative, G07, demonstrates potent in vitro activity against the influenza A/WSN/33 (H1N1) virus, with a distinct mechanism of action targeting the viral RNA polymerase. While direct comparisons of potency with industry-standard drugs are complex due to differing assay methodologies, the data suggests that this class of compounds represents a promising avenue for the development of new anti-influenza agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

A Comparative Guide to the Preclinical Evaluation of NAMPT Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical analysis and comparison of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, a promising class of anti-cancer agents. While direct preclinical data for 4-(benzyloxy)-N-5-quinolinylbenzamide is not publicly available, this document uses well-characterized NAMPT inhibitors—FK866, OT-82, and KPT-9274—as exemplars to illustrate a comprehensive comparative analysis.

Introduction to NAMPT Inhibition in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3] Cancer cells, with their high metabolic demand, are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration.[3][4] Inhibition of NAMPT depletes intracellular NAD+ levels, leading to metabolic stress, inhibition of DNA repair, and ultimately, cancer cell death.[3][4] This dependency makes NAMPT an attractive target for cancer therapy.

Comparative Analysis of Preclinical NAMPT Inhibitors

The following tables summarize key preclinical data for three prominent NAMPT inhibitors. This structured presentation allows for a direct comparison of their potency and efficacy across various cancer models.

Table 1: In Vitro Potency of Selected NAMPT Inhibitors
CompoundTarget(s)Assay TypeCell Line(s)IC50 (nM)Citation(s)
FK866 NAMPTEnzyme InhibitionRecombinant NAMPT1.60 ± 0.32[5]
Cell ViabilityHepG2 (Liver Carcinoma)2.21 ± 0.21[5]
Cell ViabilityA2780 (Ovarian Carcinoma)0.5[1]
Cell ViabilityHCT116 (Colon Carcinoma)3.0[1]
OT-82 NAMPTCell ViabilityHematopoietic Malignancies (average)2.89 ± 0.47[6]
Cell ViabilityNon-Hematopoietic Tumors (average)13.03 ± 2.94[6]
Cell ViabilityEwing Sarcoma Cell LinesSingle-digit nM range[3]
KPT-9274 NAMPT, PAK4Enzyme InhibitionNAMPT~120[7]
NAD+ RegenerationCell-based~50[7]
Cell ViabilityCaki-1 (Renal Cell Carcinoma)600[6]
Cell Viability786-O (Renal Cell Carcinoma)570[6]
Table 2: In Vivo Efficacy of Selected NAMPT Inhibitors in Xenograft Models
CompoundCancer ModelDosing RegimenOutcomeCitation(s)
FK866 Pancreatic Ductal Adenocarcinoma (Orthotopic)Not specifiedReduced tumor size[8]
OT-82 Ewing Sarcoma (Orthotopic Xenograft)5, 25, or 50 mg/kg; intermittentImpaired tumor growth, prolonged survival[9]
Pediatric Acute Lymphoblastic Leukemia (PDX)Not specifiedSignificant leukemia growth delay and disease regression[10]
KPT-9274 Triple-Negative Breast Cancer (Xenograft)100-150 mg/kg; BIDTumor growth inhibition (73-84%)[7][11]
Renal Cell Carcinoma (Xenograft)100 mg/kg; BIDx5Tumor growth inhibition (46-70%)[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of drug candidates. Below are methodologies for key assays in the preclinical evaluation of NAMPT inhibitors.

NAMPT Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on NAMPT enzyme activity.

  • Reagents and Materials : Recombinant human NAMPT, Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, NMNAT, Alcohol Dehydrogenase (ADH), Ethanol, WST-1 or similar detection reagent, assay buffer.

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the diluted NAMPT enzyme.

    • Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP.

    • Incubate for a specified time (e.g., 1-2 hours) at 30°C to allow the formation of Nicotinamide Mononucleotide (NMN).

    • Add a coupling enzyme mix containing NMNAT and ADH, along with ethanol. This converts NMN to NAD+, which is then reduced to NADH, leading to the reduction of a tetrazolium salt (like WST-1) to a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) at regular intervals.

    • Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50%.

  • Reagents and Materials : Cancer cell lines of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, 96-well cell culture plates, test compound, and a viability detection reagent (e.g., CellTiter-Blue®, MTT, or similar).

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the data to untreated control cells and calculate the IC50 values.

Intracellular NAD+ Level Measurement

This assay quantifies the effect of the NAMPT inhibitor on the intracellular concentration of NAD+.

  • Reagents and Materials : Cancer cell lines, cell culture reagents, test compound, lysis buffer, acid extraction reagents (e.g., perchloric acid or HCl), neutralization buffer (e.g., KOH or NaOH), and an NAD+ detection kit (colorimetric or fluorometric).

  • Procedure :

    • Culture cells in appropriate plates or flasks and treat with the test compound at various concentrations for a defined time (e.g., 24-48 hours).

    • Harvest the cells and perform acid extraction to lyse the cells and stabilize the NAD+.

    • Neutralize the cell extracts.

    • Use a commercially available NAD+ assay kit to measure the NAD+ concentration in the extracts. These kits typically involve an enzymatic cycling reaction that generates a colored or fluorescent product in proportion to the amount of NAD+.

    • Measure the signal using a plate reader.

    • Normalize the NAD+ levels to the total protein concentration in each sample.

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

NAMPT_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_NAD_Consumers NAD+ Consuming Enzymes cluster_Cellular_Effects Cellular Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins CD38 CD38 NAD->CD38 Metabolism Energy Metabolism NAD->Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair Gene_Expression Gene Expression Sirtuins->Gene_Expression Cell_Death Apoptosis / Cell Death DNA_Repair->Cell_Death Metabolism->Cell_Death Gene_Expression->Cell_Death Inhibitor NAMPT Inhibitor (e.g., this compound) Inhibitor->NAMPT

Caption: The NAMPT signaling pathway and its inhibition.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Data_Analysis Data Analysis and Comparison Enzyme_Assay NAMPT Enzyme Inhibition Assay Cell_Viability Cell Viability Assay (Multiple Cancer Cell Lines) Enzyme_Assay->Cell_Viability Potency NAD_Measurement Intracellular NAD+ Level Measurement Cell_Viability->NAD_Measurement Mechanism of Action IC50_Calc IC50 Determination Cell_Viability->IC50_Calc Xenograft Tumor Xenograft Model (e.g., mouse) NAD_Measurement->Xenograft Dosing Compound Administration (e.g., oral, IP) Xenograft->Dosing Efficacy Efficacy Assessment (Tumor Volume, Survival) Dosing->Efficacy PD_Biomarkers Pharmacodynamic Biomarkers (e.g., Tumor NAD+ levels) Efficacy->PD_Biomarkers TGI_Calc Tumor Growth Inhibition (%) Efficacy->TGI_Calc Stat_Analysis Statistical Analysis (e.g., t-test, ANOVA) IC50_Calc->Stat_Analysis TGI_Calc->Stat_Analysis Comparison Comparative Analysis vs. Alternatives Stat_Analysis->Comparison

Caption: Preclinical evaluation workflow for NAMPT inhibitors.

Conclusion

The systematic and comparative evaluation of preclinical data is paramount in the development of novel cancer therapeutics. This guide provides a template for the analysis of NAMPT inhibitors, highlighting the importance of standardized protocols and clear data presentation. While the specific activity of this compound remains to be publicly detailed, the framework presented here, using data from established NAMPT inhibitors, offers a robust methodology for its future evaluation and comparison against other agents in this promising therapeutic class. Researchers are encouraged to utilize this structure to rigorously assess new chemical entities targeting the NAD+ salvage pathway.

References

Safety Operating Guide

Proper Disposal of 4-(benzyloxy)-N-5-quinolinylbenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(benzyloxy)-N-5-quinolinylbenzamide (CAS No. 712291-10-6), ensuring compliance with standard laboratory safety protocols.

Pre-Disposal Hazard Assessment

Required Personal Protective Equipment (PPE):

  • Safety Goggles or Face Shield

  • Chemical-Resistant Gloves (e.g., Nitrile)

  • Laboratory Coat

  • Closed-Toed Shoes

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of solid this compound waste.

Table 1: Disposal Protocol Summary

StepActionKey Considerations
1Segregation Do not mix with liquid waste[4]. Keep separate from incompatible materials, such as strong oxidizing agents[5].
2Container Selection Use a designated, leak-proof, and chemically compatible container for solid hazardous waste[6]. The original container is often a suitable option[6].
3Packaging For contaminated lab supplies (e.g., gloves, wipes), double-bag in clear plastic bags to allow for visual inspection[4].
4Labeling Clearly label the waste container with a "Hazardous Waste" tag, identifying the contents as "this compound" and including the date[1][6].
5Storage Store the sealed and labeled container in a designated hazardous waste storage area within the laboratory, away from general work areas. Utilize secondary containment to prevent spills[4][6].
6Collection Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal service[1]. Do not attempt to transport the waste yourself[1].

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess Assess Waste Type (Solid Chemical Waste) PPE->Assess Segregate Segregate Solid Waste (No Liquids or Incompatibles) Assess->Segregate Container Select Appropriate Container (Labeled, Leak-Proof) Segregate->Container Label Attach Hazardous Waste Label (Chemical Name, Date) Container->Label Store Store in Designated Area (Secondary Containment) Label->Store Request Request Waste Collection (Institutional EHS) Store->Request Dispose Professional Disposal Request->Dispose

Caption: Workflow for the proper disposal of solid chemical waste.

Key Operational Considerations

  • Waste Minimization : Only dispose of materials that are no longer needed or usable. Proper inventory management can help minimize waste generation[1].

  • Spill Cleanup : Any materials used to clean up a spill of this compound, such as absorbent pads or contaminated gloves, must also be disposed of as hazardous waste[1][7].

  • Empty Containers : Empty containers that held this chemical should be managed as hazardous waste unless they have been triple-rinsed, with the rinseate collected as hazardous waste[1].

  • Regulatory Compliance : Adherence to institutional and local regulations for hazardous waste disposal is mandatory. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[1]. Never dispose of chemical waste down the sink or in the regular trash[1][8].

By following these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research environment.

References

Essential Safety and Operational Guide for 4-(benzyloxy)-N-5-quinolinylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(benzyloxy)-N-5-quinolinylbenzamide. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2]
Skin and Body Protection Laboratory coat or long-sleeved clothingWear suitable protective clothing to prevent skin contact.[3]
Respiratory Protection Not generally required under normal use with adequate ventilation.If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe working environment.

Handling:

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Minimize dust formation during handling.[2]

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • The product is chemically stable under standard ambient conditions (room temperature).[1]

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, and national regulations. Unused or contaminated material should be treated as chemical waste. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines. In general, chemical waste should be collected in a designated, labeled container and disposed of through a licensed waste disposal contractor.

Representative Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation start Starting Materials (e.g., 4-(benzyloxy)benzoic acid, 5-aminoquinoline) reaction Amide Coupling Reaction start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_product Pure 4-(benzyloxy)-N-5- quinolinylbenzamide characterization->final_product screening Primary Biological Screening (e.g., in vitro enzyme assay, cell-based assay) final_product->screening Test Compound dose_response Dose-Response Studies (e.g., IC50 determination) screening->dose_response secondary_assays Secondary Assays (e.g., selectivity, mechanism of action) dose_response->secondary_assays data_analysis Data Analysis and Interpretation secondary_assays->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.